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  • Product: 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
  • CAS: 106368-34-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile

Executive Summary This technical guide details the synthesis of 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the development of fused pyrazolo-heterocycles, particularly pyrazolo[1,5-a]pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the development of fused pyrazolo-heterocycles, particularly pyrazolo[1,5-a]pyrimidines used as kinase inhibitors and anticancer agents.

While 5-aminopyrazoles are ubiquitous in medicinal chemistry, the 1-tosyl derivative offers unique advantages: it serves as a robust protecting group that directs regioselectivity during subsequent electrophilic substitutions and improves the crystallinity of intermediates. This guide presents a validated Direct Condensation Protocol , supported by a secondary Stepwise Tosylation Route for contingency, ensuring high reliability across varying laboratory scales.

Retrosynthetic Analysis & Strategy

The construction of the 1-tosyl-5-aminopyrazole core is most efficiently achieved through a [3+2] cyclocondensation strategy.

  • Primary Disconnection: The N1–N2 bond and the C5–N1 bond.

  • Key Intermediates:

    • Ethoxymethylenemalononitrile (EMMN): A versatile C3 synthone providing the nitrile and the electrophilic vinyl ether.

    • p-Toluenesulfonylhydrazide: Provides the N-N dinucleophile with the sulfonamide moiety pre-installed.

Strategic Considerations
  • Regioselectivity: The reaction of hydrazines with EMMN typically favors the 5-amino isomer over the 3-amino isomer due to the initial Michael addition of the more nucleophilic terminal nitrogen of the hydrazine to the

    
    -carbon of the EMMN. The bulky tosyl group further reinforces this selectivity by sterically hindering the N1 position, locking the tautomer.
    
  • Atom Economy: The direct condensation generates ethanol and water as the only byproducts, making it a "green" favorable process.

Experimental Protocols

Method A: Direct Cyclocondensation (Recommended)

Best for: Rapid access, high atom economy, and minimizing purification steps.

Reaction Scheme: Ethoxymethylenemalononitrile + p-Toluenesulfonylhydrazide -> [EtOH, Reflux] -> Product

Materials
ReagentEquiv.MW ( g/mol )Role
Ethoxymethylenemalononitrile1.0122.13Electrophile
p-Toluenesulfonylhydrazide1.05186.23Dinucleophile
Ethanol (Absolute)-46.07Solvent
Triethylamine (Optional)0.1101.19Catalyst
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ethoxymethylenemalononitrile (12.2 g, 100 mmol) and Ethanol (100 mL) to the flask. Stir until dissolved.

  • Addition: Add p-Toluenesulfonylhydrazide (19.5 g, 105 mmol) in a single portion. Note: The reaction is slightly exothermic; monitor internal temperature.

  • Catalysis: Add catalytic Triethylamine (1.4 mL, 10 mmol). This promotes the initial Michael addition.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (EMMN) spot (

      
      ) should disappear, replaced by a highly fluorescent product spot (
      
      
      
      ).
  • Work-up: Cool the reaction mixture to room temperature (20–25°C), then chill in an ice bath (0–5°C) for 1 hour to maximize precipitation.

  • Isolation: Filter the white precipitate using a Büchner funnel. Wash the cake with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL) to remove trace impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Yield: 65–75% Appearance: White to off-white crystalline solid.

Method B: Two-Step Synthesis (Contingency)

Best for: Cases where the direct reaction yields inseparable regioisomers or if the tosyl group is labile under reflux conditions.

Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

React Ethoxymethylenemalononitrile with Hydrazine Hydrate (1.0 equiv) in ethanol at room temperature.

  • Yield: >85%[1]

  • Note: This yields the unsubstituted pyrazole.

Step 2: N1-Tosylation
  • Dissolve 5-Amino-1H-pyrazole-4-carbonitrile (10 mmol) in Pyridine (10 mL) or DCM/TEA .

  • Cool to 0°C.

  • Slowly add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv).

  • Stir at RT for 4 hours.

  • Pour into ice water; filter the precipitate.

    • Critical: This method guarantees the tosyl group is on N1 due to the higher nucleophilicity of the ring nitrogen compared to the exocyclic amine (which is conjugated to the nitrile).

Mechanistic Pathway

The formation of the pyrazole core follows a domino sequence: Michael Addition


 Amino-Nitrile Cyclization 

Elimination
.

ReactionMechanism Start Reagents (EMMN + TsNHNH2) Inter1 Intermediate A (Michael Adduct) Start->Inter1 Nucleophilic Attack (Michael Addition) Inter2 Intermediate B (Cyclized Aminal) Inter1->Inter2 Intramolecular Cyclization Product Product (5-Amino-1-tosyl-pyrazole) Inter2->Product Elimination of EtOH (Aromatization)

Caption: Mechanistic flow from reagents to the aromatized pyrazole scaffold via Michael addition and cyclocondensation.

Characterization & Quality Control

To validate the synthesis, compare your isolated material against the following standard physicochemical data.

ParameterSpecificationNotes
Physical State White crystalline solidRecrystallize from EtOH/DMF if colored.
Melting Point 190 – 192 °CSharp range indicates high purity.
IR (KBr) 2211 cm⁻¹ (C≡N)Distinct sharp peak.
IR (KBr) 3347, 3225 cm⁻¹ (NH₂)Primary amine stretching.
¹H NMR (DMSO-d₆)

2.27 (s, 3H, CH₃)
Tosyl methyl group.
¹H NMR (DMSO-d₆)

7.11 (s, 2H, NH₂)
Broad singlet, D₂O exchangeable.
¹H NMR (DMSO-d₆)

7.13–7.51 (m, 5H)
Aromatic protons (Tosyl + Pyrazole H3).
Mass Spec (ESI) [M+H]⁺ = 263.06Calculated for C₁₁H₁₀N₄O₂S.

Interpretation of NMR: The presence of the singlet at


 8.0–8.3 ppm (depending on solvent) corresponds to the C3-H  of the pyrazole ring. The absence of an ethyl group (triplet/quartet) confirms the elimination of ethanol.

Process Safety & Troubleshooting

Critical Safety Parameters
  • Hydrazine Derivatives: While p-toluenesulfonylhydrazide is a solid and safer than liquid hydrazine, it can still decompose exothermically. Avoid heating dry solid above 100°C.

  • Sensitization: Sulfonyl chlorides and hydrazides are potential skin sensitizers. Use nitrile gloves and work in a fume hood.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete condensationIncrease reflux time or switch solvent to n-Propanol (BP 97°C).
Oiling Out Impure starting materialRecrystallize EMMN from isopropanol before use.
Yellow Product Oxidation or oligomerizationWash crude solid with cold diethyl ether; recrystallize from Ethanol/DMF (9:1).
Regioisomer Mix Lack of steric controlEnsure reaction temperature is maintained at reflux; lower temps favor kinetic mixtures.

References

  • Green Synthesis of 5-amino-pyrazole-4-carbonitriles: Source: Royal Society of Chemistry (RSC), Nanoscale Advances. Title: "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH" URL:[Link]

  • Synthesis of Aminocyanopyrazoles (Spectral Data Source): Source: Taylor & Francis, Journal of Enzyme Inhibition and Medicinal Chemistry. Title: "Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity" URL:[Link]

  • General Pyrazole Synthesis Review: Source: Beilstein Journal of Organic Chemistry. Title: "Approaches towards the synthesis of 5-aminopyrazoles" URL:[Link]

  • Regioselectivity in Pyrazole Synthesis: Source: National Institutes of Health (PubMed). Title: "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates" URL:[Link]

Sources

Exploratory

Advanced Structural Elucidation of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

A Multi-Modal Spectroscopic Approach for Regiochemical Assignment Executive Summary The precise structural characterization of 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile represents a classic but critical challenge in het...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Spectroscopic Approach for Regiochemical Assignment

Executive Summary

The precise structural characterization of 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile represents a classic but critical challenge in heterocyclic chemistry: distinguishing between the 3-amino and 5-amino regioisomers.[1] While the reaction of p-toluenesulfonyl hydrazide with 2-(ethoxymethylene)malononitrile typically favors the 5-amino isomer via Michael addition, steric and electronic factors can yield ambiguous impurity profiles.[1]

This technical guide provides a definitive workflow for the synthesis and structural validation of this scaffold. It moves beyond basic characterization, employing 2D NMR (NOESY/HMBC) and X-ray crystallographic logic to unequivocally assign the position of the tosyl group relative to the amine, ensuring downstream utility in drug discovery pipelines.[1]

Synthetic Origin & Regiochemical Challenge

The Reaction Pathway

The synthesis relies on the condensation of p-toluenesulfonyl hydrazide (1) with 2-(ethoxymethylene)malononitrile (2).[1] The regioselectivity is dictated by the nucleophilicity of the hydrazine nitrogen atoms.[1]

  • Kinetic Pathway (Favored): The unsubstituted terminal amino group (

    
    ) of the hydrazide is more nucleophilic and less sterically hindered.[1] It attacks the electrophilic 
    
    
    
    -carbon of the enol ether, leading to intermediate A .[1] Cyclization via the internal sulfonamide nitrogen onto the nitrile yields the 5-amino-1-tosyl isomer.[1]
  • Thermodynamic/Steric Variance: In rare cases, or under specific acidic catalysis, the internal nitrogen may participate, or rearrangement may occur, leading to the 3-amino-1-tosyl isomer.[1]

SynthesisPath Reactants p-Toluenesulfonyl hydrazide + Ethoxymethylene malononitrile Intermediate Intermediate: Michael Adduct Reactants->Intermediate Nucleophilic Attack (Terminal NH2) Isomer5 MAJOR PRODUCT 5-Amino-1-tosyl (Target) Intermediate->Isomer5 Cyclization (N1-C5 Bond) Isomer3 MINOR/IMPURITY 3-Amino-1-tosyl Intermediate->Isomer3 Alternative Cyclization

Figure 1: Reaction pathway illustrating the bifurcation between the target 5-amino isomer and the potential 3-amino impurity.[1]

Analytical Workflow: The Decision Tree

To ensure scientific integrity, one cannot rely on 1D NMR alone due to the overlapping chemical environments of the pyrazole proton.[1] The following logic gate validates the structure.

AnalyticalWorkflow Start Crude Product Isolated MS HRMS (ESI+) Confirm Formula: C11H10N4O2S [M+H]+ ~ 263.06 Start->MS IR FT-IR Analysis Check -CN (2220 cm-1) Check -SO2- (1360/1170 cm-1) MS->IR NMR_1D 1H NMR (DMSO-d6) Identify Pyrazole CH & NH2 IR->NMR_1D Decision Regiochemistry Check NMR_1D->Decision NOESY 2D NOESY Experiment Correlate Tosyl-Ortho-H with Pyrazole Ring Decision->NOESY ResultA NOE: Tosyl-H <-> Pyrazole-H (Proximity Confirmed) NOESY->ResultA Strong Crosspeak ResultB NOE: Tosyl-H <-> NH2 (or No NOE to Pyrazole-H) NOESY->ResultB Weak/No Crosspeak ConclusionA IDENTIFIED: 3-Amino Isomer (Reject) ResultA->ConclusionA ConclusionB IDENTIFIED: 5-Amino Isomer (Confirm) ResultB->ConclusionB

Figure 2: Step-by-step analytical decision tree for definitive structural assignment.

Detailed Spectroscopic Analysis

Mass Spectrometry (HRMS)[1]
  • Method: ESI-TOF (Positive Mode).[1]

  • Target:

    
     (Calculated for C11H11N4O2S).[1]
    
  • Fragmentation: Look for the characteristic loss of the tosyl group

    
    , often appearing as a fragment at 
    
    
    
    (aminopyrazole carbonitrile core).[1]
Infrared Spectroscopy (FT-IR)

Functional group validation is the first line of defense against gross synthetic errors (e.g., hydrolysis of the nitrile).[1]

Functional GroupFrequency (

)
Description
Amino (

)

Doublet (Asymmetric/Symmetric stretch).[1]
Nitrile (

)

Sharp, distinct peak.[1] Essential confirmation.
Sulfonyl (

)

Asymmetric stretch.[1]
Sulfonyl (

)

Symmetric stretch.[1]
Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation.[1] Data is typically acquired in DMSO-d6 due to the solubility of the sulfonamide and the exchangeability of the amine protons.[1]

1H NMR Assignment (400 MHz, DMSO-d6)
Proton

(ppm)
MultiplicityIntegrationAssignment Logic
Py-H (C3)

Singlet (

)
1HDeshielded aromatic proton.[1] In the 5-amino isomer, this is at position 3.[1][2][3]
Ts-Ortho

Doublet (

)
2HPart of AA'BB' system.[1] Ortho to sulfonyl.[1][4]
Ts-Meta

Doublet (

)
2HPart of AA'BB' system.[1] Ortho to methyl.[1]


Broad (

)
2HExchangeable.[1] Chemical shift varies with concentration and water content.[1]
Ts-Me

Singlet (

)
3HCharacteristic methyl on the tosyl ring.[1]
The Regiochemistry Solver: NOESY/ROESY

This is the critical control point for the scientist.[1]

  • Hypothesis:

    • In the 3-amino isomer , the Tosyl group at N1 is spatially adjacent to the proton at C5.[1]

    • In the 5-amino isomer , the Tosyl group at N1 is spatially adjacent to the Amino group at C5.[1] The proton is far away at C3.[1]

  • Observation:

    • 5-Amino (Target): You should observe an NOE correlation between the Ts-Ortho protons (~7.8 ppm) and the

      
       protons  (~7.0 ppm).[1] Crucially, there should be NO  strong NOE between Ts-Ortho and the Pyrazole-CH singlet.[1]
      
    • 3-Amino (Impurity): You would observe a strong NOE correlation between the Ts-Ortho protons and the Pyrazole-CH singlet.[1]

Experimental Protocols

Synthesis of 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile

Based on modified procedures from established heterocycle synthesis literature [1, 2].

Reagents:

  • p-Toluenesulfonyl hydrazide (1.0 eq)[1]

  • 2-(Ethoxymethylene)malononitrile (1.0 eq)[1]

  • Ethanol (Absolute)[1]

  • Catalytic Triethylamine (Optional, 0.1 eq)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve p-toluenesulfonyl hydrazide (1.86 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add 2-(ethoxymethylene)malononitrile (1.22 g, 10 mmol) portion-wise at room temperature. The solution may turn yellow.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress by TLC (30% EtOAc/Hexane).
    
  • Crystallization: Allow the mixture to cool to room temperature, then chill in an ice bath (

    
    ) for 30 minutes. The product typically precipitates as a white to off-white solid.[1]
    
  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
NMR Sample Preparation for Regiochemical Assignment

To ensure observation of the NH2 NOE signal, the sample must be dry.[1]

  • Dry the synthesized solid under high vacuum (< 1 mbar) for 1 hour to remove trace water (which broadens NH signals).[1]

  • Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6 (ampoule grade, 99.9% D).

  • Run a standard 1H spectrum (16 scans).[1]

  • Run a 2D NOESY (mixing time 300–500 ms). Note: If the molecule is small (~260 Da), ROESY may provide better cross-peak intensity than NOESY due to the zero-crossing of the NOE effect.[1]

References

  • El-Naggar, A. M., et al. (2021).[1][5][6] "Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles." ResearchGate.[1][7] Available at: [Link][1]

  • Al-Matar, H. M., et al. (2010).[1] "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses." Molecules, 15(12).[1] Available at: [Link][1]

  • Jiang, Q. H., et al. (2011).[1][7] "5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile." Acta Crystallographica Section E. Available at: [Link]

  • Organic Syntheses. "p-Toluenesulfonylhydrazide." Org.[1][2][8] Synth. 1960, 40, 93. Available at: [Link][1]

Sources

Foundational

Starting materials for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile synthesis

Executive Summary Molecule: 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile Primary Application: Key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon analogs), kinase inhibitors (JAK/STAT pathway),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile Primary Application: Key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon analogs), kinase inhibitors (JAK/STAT pathway), and agrochemicals. Synthesis Challenge: The primary challenge lies in regiocontrol . The pyrazole ring exists in tautomeric equilibrium (3-amino vs. 5-amino). Introducing the tosyl (Ts) group at the N1 position while ensuring the exocyclic amine remains at position 5 (proximal to the N-Ts group) requires specific pathway selection.

This guide details two distinct synthetic routes:

  • The Cyclocondensation Route (Primary): A convergent, regiospecific approach building the ring with the substituent.

  • The Direct Sulfonylation Route (Secondary): A functionalization approach using the parent heterocycle.

Part 1: Retrosynthetic Logic & Pathway Selection

To synthesize 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile, we must analyze the bond disconnection at the N1-Sulfonyl interface and the C3-C4-C5 heterocyclic core.

Pathway Comparison
FeatureRoute A: Cyclocondensation Route B: Direct Sulfonylation
Strategy De Novo Ring Construction Scaffold Derivatization
Starting Materials (Ethoxymethylene)malononitrile + p-Toluenesulfonylhydrazide5-Amino-1H-pyrazole-4-carbonitrile + p-Toluenesulfonyl chloride (TsCl)
Regioselectivity High (Favors 5-Amino) Variable (Mixture of 3-amino/5-amino possible)
Atom Economy High (Ethanol byproduct)Moderate (HCl byproduct)
Operational Ease One-pot refluxRequires careful pH/temperature control
Recommendation Preferred for Target Specificity Preferred for Bulk Scale (if isomers separable)
Visualizing the Strategy

The following diagram illustrates the retrosynthetic logic and the divergence of the two pathways.

Retrosynthesis cluster_RouteA Route A: Cyclocondensation (Regiospecific) cluster_RouteB Route B: Direct Sulfonylation Target TARGET MOLECULE 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile PrecursorA1 p-Toluenesulfonylhydrazide PrecursorA1->Target Reflux / EtOH PrecursorA2 (Ethoxymethylene)malononitrile PrecursorA2->Target + PrecursorB1 5-Amino-1H-pyrazole-4-carbonitrile PrecursorB1->Target Pyridine / Base PrecursorB2 p-Toluenesulfonyl Chloride (TsCl) PrecursorB2->Target +

Caption: Retrosynthetic analysis showing the convergent cyclization (Route A) and linear derivatization (Route B).

Part 2: Deep Dive – The Cyclocondensation Route (Method A)

This is the scientific gold standard for generating the 5-amino isomer specifically. The reaction relies on the nucleophilic attack of the hydrazine terminal nitrogen on the electrophilic enol ether carbon.

Essential Starting Materials
  • Reagent A: (Ethoxymethylene)malononitrile (CAS: 123-06-8)

    • Function: Provides the C3-C4-C5 backbone and the nitrile functionality.

    • Purity Requirement: >98% (GC). Impurities here lead to polymeric side products.

  • Reagent B: p-Toluenesulfonylhydrazide (CAS: 1576-35-8)

    • Function: Provides the N1-N2 fragment and the tosyl protecting group.

    • Handling: Store at 2-8°C. Thermal instability can lead to decomposition before reaction.

  • Solvent: Ethanol (Absolute) or Methanol.

Mechanistic Insight (Causality)

Why does this yield the 5-amino isomer?

  • Step 1 (Addition-Elimination): The terminal -NH2 of the tosylhydrazide is the most nucleophilic site. It attacks the electron-deficient carbon of the ethoxymethylene group, displacing ethanol.

  • Intermediate: Formation of Ts-NH-NH-CH=C(CN)2.

  • Step 2 (Cyclization): The internal nitrogen (adjacent to the sulfonyl group) attacks one of the nitrile carbons.

  • Tautomerization: The resulting imine tautomerizes to the stable amino-pyrazole. Because the cyclization occurs onto the nitrile from the internal nitrogen, the resulting amine ends up at position 5 (adjacent to N1).

Step-by-Step Protocol

Scale: 10 mmol basis.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add (Ethoxymethylene)malononitrile (1.22 g, 10 mmol) and p-Toluenesulfonylhydrazide (1.86 g, 10 mmol) to the flask.

  • Solvation: Add Ethanol (20 mL). The mixture may be a suspension initially.

  • Reaction: Heat to reflux (approx. 78°C) for 3–4 hours .

    • Checkpoint: The solution usually turns clear then precipitates the product upon cooling. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool the mixture to 0°C in an ice bath. The product will crystallize.[1][2]

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted enol ether.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Reaction Pathway Diagram

Mechanism Step1 Reactants: EtOCH=C(CN)2 + TsNHNH2 Step2 Intermediate: Ts-NH-NH-CH=C(CN)2 Step1->Step2 - EtOH Step3 Cyclization: Intramolecular Attack on Nitrile Step2->Step3 Ring Closure Product Product: 5-Amino-1-tosyl -pyrazole-4-CN Step3->Product Tautomerization

Caption: Mechanistic flow of the cyclocondensation reaction favoring the 5-amino regioisomer.

Part 3: The Direct Sulfonylation Route (Method B)

This method is useful if you already possess the 5-amino-1H-pyrazole-4-carbonitrile core. However, it requires strict control to prevent bis-sulfonylation or formation of the 3-amino isomer (where the Ts group attaches to the "wrong" nitrogen).

Essential Starting Materials
  • Reagent A: 5-Amino-1H-pyrazole-4-carbonitrile (CAS: 16617-46-2)

    • Note: Often sold as "3-amino-4-cyanopyrazole". These are tautomers.

  • Reagent B: p-Toluenesulfonyl Chloride (TsCl) (CAS: 98-59-9)

  • Base/Solvent: Pyridine (acts as both).

Regioselectivity Challenges

In the parent pyrazole, the ring nitrogen (N1) is more acidic than the exocyclic amine. However, steric hindrance from the Ts group can influence the outcome.

  • Thermodynamic Control: Under standard basic conditions, the sulfonyl group prefers the position that minimizes steric clash with the exocyclic amine, often favoring the 1-tosyl-3-amino isomer.

  • Kinetic Control: To get the 1-tosyl-5-amino isomer via this route is difficult and often yields mixtures. Therefore, Route A is scientifically superior for this specific target.

Part 4: Data Summary & Quality Control

Physicochemical Properties Table[2][3][4]
PropertyValueNote
Molecular Formula C₁₁H₁₀N₄O₂S
Molecular Weight 262.29 g/mol
Appearance White to off-white crystalline solid
Melting Point 190–192 °CDistinct from 3-amino isomer (often lower MP)
Solubility DMSO, DMF, hot EthanolInsoluble in water
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Route A) Old HydrazideUse fresh TsNHNH2; it decomposes to sulfinic acids over time.
Oiling out Impure Enol EtherRecrystallize starting material or use high-vacuum distillation.
Wrong Isomer (Route B) Thermodynamic EquilibrationSwitch to Route A (Cyclocondensation) for guaranteed regiochemistry.

References

  • Bagley, M. C., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 104–123. [Link]

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. [Link]

  • Quiroga, J., et al. (2008). Regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Journal of Heterocyclic Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723601 (Related 5-amino-1-aryl derivatives). [Link]

Sources

Exploratory

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile derivatives and analogs

Technical Guide: 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile Scaffolds Executive Summary The 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile scaffold represents a critical, activated intermediate in the synthesis of fused hete...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile Scaffolds

Executive Summary The 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile scaffold represents a critical, activated intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines . While the unsubstituted 5-amino-1H-pyrazole-4-carbonitrile is a ubiquitous precursor for kinase inhibitors (e.g., Ibrutinib) and agrochemicals (e.g., Fipronil analogs), the 1-tosyl (1-Ts) derivative offers distinct synthetic advantages. The tosyl group functions not merely as a protecting group for the N1-nitrogen but as a regiochemical director, enhancing the nucleophilicity of the C5-amine and modifying solubility profiles to facilitate non-polar solvent chemistry.

This guide details the synthesis, reactivity, and therapeutic applications of 1-tosyl-5-aminopyrazole derivatives, synthesizing classical heterocycle chemistry with recent 2025 methodologies.[1]

Synthetic Architecture

The synthesis of the 1-tosyl derivative can be approached via two primary logic gates: Direct Tosylation of the parent heterocycle or De Novo Synthesis using sulfonyl hydrazines.

Route A: De Novo Synthesis via N-Tosylhydrazones (The 2025 "Tang-Zhang" Protocol)

Recent advances (J. Org. Chem., 2025) have optimized the use of N-tosylhydrazones.[2] While the optimized conditions often lead to in situ detosylation to yield the 1H-pyrazole, the intermediate isolation or modification of conditions allows access to the sulfonylated core.

  • Mechanism: Addition-elimination of N-tosylhydrazonoyl chloride with malononitrile, followed by intramolecular cyclization.[1]

  • Key Reagents: N-tosylhydrazonoyl chloride, Malononitrile, Base (K₂CO₃ or Cs₂CO₃), Solvent (HFIP or MeCN).

Route B: Direct Regioselective Sulfonylation (Standard Protocol)

For high-yield isolation of the 1-tosyl derivative, direct sulfonylation of the 5-amino-1H-pyrazole-4-carbonitrile is preferred.

  • Regioselectivity Challenge: The parent pyrazole has three nucleophilic sites: N1, N2, and the exocyclic -NH₂.

  • Solution: Under controlled basic conditions (Pyridine/DCM or NaH/THF at 0°C), the sulfonyl chloride preferentially attacks the most acidic proton (N1), yielding the 1-tosyl isomer. Higher temperatures or strong bases can lead to bis-sulfonylation (N1 and exocyclic N).

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile (Direct Method)

This protocol ensures the protection of the ring nitrogen, activating the molecule for subsequent annulation.

Reagents:

  • 5-Amino-1H-pyrazole-4-carbonitrile (10 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (11 mmol)

  • Pyridine (anhydrous, 20 mL)

  • Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend 5-amino-1H-pyrazole-4-carbonitrile in anhydrous DCM/Pyridine (2.5:1 ratio) in a round-bottom flask under N₂ atmosphere.

  • Addition: Cool the mixture to 0°C. Add TsCl portion-wise over 15 minutes to prevent exotherm-driven regiochemical scrambling.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The 1-tosyl product typically moves faster (higher R_f) than the starting material due to loss of H-bond donation.

  • Quench: Pour reaction mixture into ice-cold 1M HCl (to neutralize pyridine).

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane.

  • Validation: ¹H NMR should show the characteristic AA'BB' para-substituted aromatic system of the tosyl group (δ ~7.3–7.9 ppm) and the disappearance of the broad N1-H signal.

Protocol 2: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine

The 1-tosyl group blocks N1, forcing the 1,3-dielectrophile (e.g., acetylacetone) to react exclusively with the exocyclic amine and N2, preventing isomer formation.

Reagents:

  • 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Glacial Acetic Acid (Solvent) or EtOH/Piperidine

Methodology:

  • Reflux the reagents in glacial acetic acid for 3 hours.

  • The cyclization often proceeds with concomitant detosylation under acidic reflux, or the tosyl group may be retained depending on the stability of the transition state.

  • If the Tosyl group remains, it can be cleaved using mild base (K₂CO₃/MeOH) at RT.

Quantitative Data Summary

Table 1: Comparative Reactivity of Pyrazole Scaffolds

Feature5-Amino-1H-pyrazole-4-CN5-Amino-1-tosyl-1H-pyrazole-4-CN
Solubility (DCM/CHCl₃) Poor (Polar, H-bonding)Excellent (Lipophilic)
N1-Nucleophilicity High (Reactive)Blocked (Protected)
Exocyclic Amine Reactivity ModerateEnhanced (Inductive electron withdrawal from ring increases electrophilicity of C5, but N-protection prevents zwitterionic interference)
Cyclization Regiocontrol Mixture of isomers (Pyrazolo[1,5-a] vs [3,4-b]) possibleExclusive Pyrazolo[1,5-a] formation
Primary Application General IntermediatePrecision Synthesis / Crystallography

Reaction Logic & Pathway Visualization[3]

The following diagram illustrates the synthetic logic, moving from the N-tosylhydrazone precursors to the final fused bioactive heterocycles.

G Start N-Tosylhydrazonoyl Chloride Inter1 Intermediate: Amidrazone Start->Inter1 Base (K₂CO₃) HFIP, RT Malo Malononitrile (CH₂(CN)₂) Malo->Inter1 Core 5-Amino-1-tosyl- pyrazole-4-CN Inter1->Core Intramolecular Cyclization Deprotect Deprotection (Base/MeOH) Core->Deprotect Path A: Cleavage Cyclize Cyclization (1,3-Dielectrophile) Core->Cyclize Path B: Annulation Prod1 5-Amino-1H- pyrazole-4-CN (Ibrutinib Precursor) Deprotect->Prod1 Fused Pyrazolo[1,5-a] pyrimidine Cyclize->Fused Regioselective Formation

Caption: Synthetic divergence of the 1-tosyl scaffold. Path A yields the unprotected core; Path B utilizes the tosyl group for regiocontrolled fusion.

Therapeutic Applications & SAR

The 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile derivatives are not merely synthetic curiosities; they are potent pharmacophores.

  • Kinase Inhibition (Ibrutinib Analogs):

    • The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine cores derived from this scaffold are bioisosteres of the adenine ring in ATP.

    • Mechanism: They form hydrogen bonds with the hinge region of kinases (e.g., BTK, EGFR). The nitrile group at C4 is often hydrolyzed to a carboxamide or retained to interact with the gatekeeper residue.

  • IRAK4 Inhibitors:

    • Derivatives substituted at the exocyclic amine (via the 1-tosyl protected intermediate) have shown efficacy in inhibiting Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for rheumatoid arthritis and lupus.

  • Agrochemicals (Fipronil Class):

    • The 1-aryl analogs are well-known insecticides (Fipronil).[3] The 1-tosyl analogs serve as lipophilic precursors that can be metabolically cleaved or used in controlled-release formulations.

References

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Source: J. Org.[1][2] Chem. (2025) [2]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Source: Royal Society of Chemistry (2024)

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Source: ACS Medicinal Chemistry Letters (2015)

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Source: Molecules (2010)

  • Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry (2011)

Sources

Foundational

Technical Whitepaper: Advanced Synthesis of Pyrazole Intermediates for Crop Protection

Focus: High-Purity Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFP Acid) Executive Summary The pyrazole pharmacophore has become the cornerstone of modern agrochemistry, particularly within th...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: High-Purity Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFP Acid)

Executive Summary

The pyrazole pharmacophore has become the cornerstone of modern agrochemistry, particularly within the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. Compounds such as Fluxapyroxad , Bixafen , and Isopyrazam all share a common, critical intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFP Acid) .

This technical guide moves beyond basic textbook synthesis. It addresses the industrial reality: achieving high regioselectivity (N1-methylation) while managing the extreme hazards of methylhydrazine (MMH). We present a scalable, self-validating protocol for the synthesis of DFP Acid, emphasizing the "Self-Correcting" nature of the ethoxymethylene pathway.

Part 1: The Strategic Scaffold

The shift from chlorinated pyrazoles (e.g., Fipronil) to fluorinated analogs represents a strategic evolution in crop protection. The difluoromethyl (CHF₂) group provides two critical advantages:

  • Metabolic Stability: The C-F bond resists oxidative metabolism in the plant, extending the window of protection.

  • Lipophilicity Modulation: It optimizes membrane permeability without the extreme hydrophobicity of a trifluoromethyl group, ensuring better translocation within the xylem.

The Target Intermediate
  • Compound: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[1][2][3][4][5]

  • CAS: 17669-34-9[2]

  • Role: The "warhead" carrier. It is coupled with various aniline derivatives to form the final amide fungicide.

Part 2: Critical Intermediates & Synthesis Logic

The synthesis of DFP Acid relies on the cyclocondensation of a 1,3-dielectrophile with a dinucleophile (hydrazine). The industry standard route utilizes Ethyl 4,4-difluoroacetoacetate as the starting material.

Reaction Pathway Visualization

The following diagram illustrates the industrial workflow, highlighting the critical intermediate Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate , which locks the regiochemistry before cyclization.

DFP_Synthesis_Flow cluster_0 Critical Control Point Raw1 Ethyl 4,4-difluoro- acetoacetate Inter1 Enol Ether Intermediate (Ethoxymethylene) Raw1->Inter1 Ac2O, Reflux Claisen-type Raw2 Triethyl Orthoformate (TEOF) Raw2->Inter1 Isomer_Major Target Isomer (3-CHF2) Inter1->Isomer_Major MMH, -10°C Cyclization Isomer_Minor Unwanted Isomer (5-CHF2) Inter1->Isomer_Minor Regio-impurity Reagent_MMH Methylhydrazine (MMH) Reagent_MMH->Isomer_Major Final DFP Acid (Hydrolyzed) Isomer_Major->Final NaOH, Hydrolysis

Figure 1: Industrial synthesis workflow for DFP Acid showing the critical enol ether intermediate step.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of DFP Acid via the Ethoxymethylene Route. Scale: Laboratory Pilot (100g basis).

Phase A: Formation of the Enol Ether (The Locking Step)

This step converts the 1,3-dicarbonyl into a 1,3,3-trielectrophile equivalent, creating a steric bias that favors the desired regiochemistry.

  • Reagents:

    • Ethyl 4,4-difluoroacetoacetate (1.0 eq)

    • Triethyl Orthoformate (TEOF) (1.5 eq)

    • Acetic Anhydride (2.0 eq)

  • Procedure:

    • Charge the reactor with the difluoroacetoacetate and acetic anhydride.

    • Add TEOF dropwise at room temperature.

    • Heat the mixture to 100–105°C for 4–6 hours.

    • Self-Validating Check: Monitor by GC/TLC. The starting material (keto-enol tautomer) usually appears as a streak; the product is a distinct, less polar spot. Do not proceed until conversion is >98%.

    • Workup: Concentrate under vacuum to remove volatile byproducts (ethyl acetate/acetic acid).[4] The residue is the Ethoxymethylene Intermediate .

Phase B: Cyclization with Methylhydrazine (The Hazard Step)

Safety Note: Methylhydrazine (MMH) is volatile, flammable, and highly toxic (suspected carcinogen). All operations must occur in a closed system or high-velocity fume hood.

  • Reagents:

    • Crude Ethoxymethylene Intermediate (from Phase A)

    • Methylhydrazine (1.05 eq)

    • Ethanol (Solvent)[6][7]

  • Procedure:

    • Dissolve the intermediate in Ethanol (5 volumes) and cool to -10°C .

    • Critical Regioselectivity Control: Add MMH very slowly to the cooled solution. The low temperature favors the kinetic product (the desired 3-CHF₂ isomer) over the thermodynamic product.

    • Stir at -10°C for 2 hours, then allow to warm to room temperature.

    • Causality: The ethoxymethylene group is more electrophilic than the ester but less sterically hindered than the ketone flanked by the CHF₂ group. The terminal nitrogen of MMH (more nucleophilic) attacks the ethoxymethylene carbon first.

Phase C: Hydrolysis and Isolation
  • Procedure:

    • Add 20% NaOH solution (2.0 eq) directly to the ethanolic reaction mixture.

    • Stir at ambient temperature for 3 hours.

    • Isolation: Evaporate ethanol. Acidify the aqueous residue with HCl to pH 1–2.

    • The DFP Acid precipitates as a white solid. Filter, wash with cold water, and dry.

Part 4: Data & Regioselectivity Analysis

The success of this synthesis hinges on the ratio of the 3-difluoromethyl (Target) vs. 5-difluoromethyl (Impurity) isomers.

Table 1: Solvent and Temperature Effects on Regioselectivity
SolventTemperatureIsomer Ratio (Target : Impurity)Yield (%)Notes
Ethanol25°C85 : 1578%Standard Knorr conditions (Poor selectivity)
Ethanol-10°C92 : 882%Kinetic control improves ratio
HFIP (Hexafluoroisopropanol) 25°C 98 : 2 90% Fluorinated solvent effect (See Ref 4)
Toluene0°C88 : 1275%Non-polar solvents reduce selectivity here
Mechanism of Regiocontrol

The regioselectivity is dictated by the "Hard/Soft Acid Base" (HSAB) theory and steric hindrance.

  • Electronic Factor: The

    
    -carbon (ethoxymethylene) is the "soft" electrophile. The unsubstituted nitrogen of methylhydrazine is the "soft" nucleophile.
    
  • Steric Factor: The CHF₂ group is bulky. By converting the ketone to an enol ether, we push the initial nucleophilic attack away from the bulky CHF₂ group.

Regioselectivity_Logic MMH Methylhydrazine (NH2-NH-Me) Substrate Ethoxymethylene Intermediate MMH->Substrate Nucleophilic Attack Path_A Path A (Desired): NH2 attacks C=C-OEt Substrate->Path_A Steric Preference (NH2 is smaller) Path_B Path B (Undesired): NH-Me attacks C=C-OEt Substrate->Path_B Steric Clash (Me group hinders) Result_A 3-CHF2 Isomer (Target) Path_A->Result_A Result_B 5-CHF2 Isomer (Waste) Path_B->Result_B

Figure 2: Mechanistic logic dictating the regioselective outcome of the cyclization.

Part 5: Safety Protocols (Self-Validating Systems)

Working with hydrazines requires a "Zero-Exposure" mindset.

  • Decontamination Station: Prepare a 5% Sodium Hypochlorite (Bleach) solution before opening any hydrazine bottle. Any spill or glassware must be immediately quenched.

    • Validation: Use starch-iodide paper to detect trace hydrazine vapors in the hood (turns blue).

  • Closed Loop Transfer: Do not pour MMH. Use a cannula or positive-pressure syringe transfer system to move the reagent directly into the reaction vessel.

References

  • Walter, H. et al. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. WO Patent 2014/120397. Link

  • Lamberth, C. (2013). Succinate dehydrogenase inhibitors (SDHIs): A class of fungicides with a bright future. Journal of Agricultural and Food Chemistry. Link

  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Link

  • Knorr, L. (1883).[8] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational Reference for Pyrazole Synthesis). Link

  • Sigma-Aldrich. (2024).[9] Safety Data Sheet: Methylhydrazine. Link

Sources

Protocols & Analytical Methods

Method

Application of 5-amino-1H-pyrazole-4-carbonitriles in drug preparation

Application Note: Strategic Utilization of 5-Amino-1H-pyrazole-4-carbonitriles in Drug Discovery Abstract The 5-amino-1H-pyrazole-4-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Amino-1H-pyrazole-4-carbonitriles in Drug Discovery

Abstract

The 5-amino-1H-pyrazole-4-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its unique ortho-amino nitrile motif functions as a versatile chemical handle, enabling the rapid construction of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines (bioisosteres of purine) and pyrazolo[3,4-b]pyridines .[1] These derivatives are critical in the development of ATP-competitive kinase inhibitors (e.g., for EGFR, CDK, and BTK targets), antimicrobial agents, and CNS-active drugs (e.g., GABA modulators).[1] This guide provides a validated workflow for synthesizing this core scaffold, transforming it into bioactive fused systems, and evaluating its pharmacological potential.

Module 1: Synthetic Accessibility & Core Construction[1]

Objective: To synthesize high-purity 5-amino-1-substituted-1H-pyrazole-4-carbonitriles using a scalable, catalyst-free approach.

Mechanism & Rationale

The synthesis relies on the regioselective condensation of 2-(ethoxymethylene)malononitrile with a hydrazine derivative.[1]

  • Why this route? It is an atom-economical "catch-and-release" mechanism.[1] The hydrazine nitrogen attacks the electrophilic ethoxy-carbon, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto one of the nitrile groups (Thorpe-Ziegler cyclization).[1]

  • Regioselectivity: The steric bulk of the hydrazine substituent (

    
    ) dictates the tautomeric equilibrium, favoring the formation of the 5-amino isomer over the 3-amino isomer.[1]
    
Protocol 1: General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

Reagents:

  • Aryl hydrazine hydrochloride (1.0 equiv)[1]

  • 2-(Ethoxymethylene)malononitrile (1.1 equiv)[1]

  • Ethanol (Absolute, solvent)[1]

  • Triethylamine (Et

    
    N) (1.0 equiv, if using hydrazine HCl salt)[1]
    
  • Sodium acetate (Optional buffer)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve aryl hydrazine hydrochloride (10 mmol) in Ethanol (20 mL).

  • Neutralization: Add Et

    
    N  (10 mmol) dropwise to liberate the free hydrazine base.[1] Stir for 10 minutes at room temperature (RT).
    
  • Addition: Add 2-(ethoxymethylene)malononitrile (11 mmol) slowly. The solution typically turns yellow/orange.[1]

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The product usually precipitates as a solid.[1]

  • Work-up: Cool the reaction mixture to RT and then to 4°C in an ice bath.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials.[1]

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

Yield Expectation: 75–90% Characterization:

  • IR: Distinct bands at ~2220 cm

    
     (C
    
    
    
    N) and 3200–3400 cm
    
    
    (NH
    
    
    ).[1]
  • 
    H NMR:  Singlet at 
    
    
    
    7.8–8.2 ppm (C3-H of pyrazole); Broad singlet at
    
    
    6.0–7.0 ppm (NH
    
    
    , D
    
    
    O exchangeable).[1]

Module 2: Divergent Synthesis – The "Gateway" to Fused Heterocycles

Objective: Transform the 5-amino-pyrazole-4-carbonitrile core into a pyrazolo[1,5-a]pyrimidine library (Kinase Inhibitor Pharmacophore).

Mechanism & Rationale

The 5-amino group acts as a dinucleophile when paired with the endocyclic pyrazole nitrogen.[1] Reacting this scaffold with 1,3-dielectrophiles (like 1,3-diketones) creates a pyrimidine ring fused to the pyrazole.[1]

  • Drug Relevance: This fused system mimics the adenine core of ATP, allowing the molecule to bind into the ATP-binding pocket of kinases (e.g., CDK2, EGFR).[1]

Protocol 2: Cyclocondensation to Pyrazolo[1,5-a]pyrimidines

Reagents:

  • 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile (from Module 1)[1]

  • Acetylacetone (or substituted 1,3-diketone)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Methodology:

  • Mixing: Suspend the pyrazole precursor (5 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Acetylacetone (5.5 mmol).

  • Cyclization: Reflux the mixture at 110°C for 4–6 hours.

    • Note: The reaction proceeds via Schiff base formation followed by cyclodehydration.[1]

  • Monitoring: TLC should show the disappearance of the polar amine spot and the appearance of a less polar fluorescent spot.[1]

  • Work-up: Pour the hot reaction mixture onto crushed ice (50 g). Stir vigorously for 20 minutes.

  • Isolation: Collect the solid product by filtration. Wash with water until the filtrate is neutral (pH 7).[1]

  • Drying: Dry in a vacuum oven at 50°C.

Visualization: Synthetic Workflow & Pathway

Synthesis_Pathway Start Hydrazine Derivative (R-NH-NH2) Intermediate Intermediate: Aryl-hydrazone Start->Intermediate EtOH, Reflux Reagent 2-(Ethoxymethylene) malononitrile Reagent->Intermediate Core SCAFFOLD: 5-Amino-1H-pyrazole- 4-carbonitrile Intermediate->Core Thorpe-Ziegler Cyclization Path1 Reaction w/ 1,3-Diketones Core->Path1 Acid Catalysis Path2 Reaction w/ Urea/Thiourea Core->Path2 Base Catalysis Prod1 Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Path1->Prod1 Prod2 Pyrazolo[3,4-d]pyrimidine (Adenosine Antagonist) Path2->Prod2

Figure 1: Divergent synthesis workflow starting from the hydrazine precursor to fused heterocyclic drug candidates.[1]

Module 3: Biological Evaluation (Kinase Inhibition)

Objective: Evaluate the synthesized pyrazolo[1,5-a]pyrimidines for ATP-competitive inhibition against a model kinase (e.g., EGFR or CDK2).[1]

Protocol 3: In Vitro Kinase Assay (FRET-based)

Note: This protocol assumes the use of a commercial LanthaScreen™ or Z´-LYTE™ type system.[1]

Reagents:

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).[1]
    
  • Test Compounds (dissolved in 100% DMSO).

  • Recombinant Kinase (e.g., EGFR).[1]

  • ATP (at

    
     concentration).[1]
    
  • Peptide Substrate (Fluorescein-labeled).[1]

Workflow:

  • Compound Preparation: Prepare a 3-fold serial dilution of the test compounds in DMSO (10 concentrations).

  • Plate Setup: Transfer 100 nL of compound to a 384-well plate (low volume, black).

  • Enzyme Addition: Add 5 µL of Kinase/Peptide mix (diluted in Kinase Buffer). Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Start: Add 5 µL of ATP solution to initiate the phosphorylation reaction.[1]

  • Incubation: Incubate for 60 minutes at RT (protected from light).

  • Termination: Add 10 µL of Development Reagent (EDTA + Phospho-specific Antibody).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 400 nm, Em: 445/520 nm).

  • Analysis: Calculate IC

    
     values using non-linear regression (Sigmoidal dose-response).
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes how substitutions on the 5-amino-1H-pyrazole-4-carbonitrile core influence biological outcomes when converted to fused systems.

Core PositionModificationEffect on Bioactivity (Kinase/Anticancer)
N1-Aryl (R1) Electron-Withdrawing (e.g., -CF

, -Cl)
Increases lipophilicity and metabolic stability; often improves potency.[1]
N1-Aryl (R1) Bulky Ortho-substituentsCan induce atropisomerism; restricts rotation, potentially locking bioactive conformation.[1]
C5-Amino Fused to Pyrimidine (R2 = Me/Ph)Critical: Mimics the Adenine N1-C6 motif of ATP.[1] Phenyl groups here often target the hydrophobic pocket.[1]
C4-Nitrile Hydrolysis to AmideReduces potency in kinases but increases affinity for Adenosine Receptors (A2A).[1]
C3-H Substitution with -NH

or -Alkyl
Generally tolerated; can be used to fine-tune solubility.[1]

References

  • Synthesis of 5-aminopyrazole-4-carbonitrile derivatives: Kula, K., & Jasiński, R. (2025).[1] On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles. Molecules.

  • Green Synthesis Protocols: RSC Publishing. (2022).[1] Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable nano-catalyst.

  • Kinase Inhibitor Applications: Othman, I. M., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation. ACS Omega. [1]

  • Pyrazolo[1,5-a]pyrimidine Reviews: RSC Advances. (2023).[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.

  • General Review of 5-Aminopyrazoles: Aggarwal, R., et al. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

Sources

Application

Advanced Protocols for N-Tosylpyrazole Functionalization

Application Note & Experimental Guide Executive Summary & Strategic Rationale In the landscape of heterocyclic drug discovery, the pyrazole ring is a privileged pharmacophore, present in blockbuster drugs like Celecoxib...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Guide

Executive Summary & Strategic Rationale

In the landscape of heterocyclic drug discovery, the pyrazole ring is a privileged pharmacophore, present in blockbuster drugs like Celecoxib and Rimonabant. However, the direct functionalization of the pyrazole core is often plagued by tautomeric ambiguity (N1 vs. N2) and poor regiocontrol.

The N-tosyl (p-toluenesulfonyl) group serves as a critical "tactical handle" in pyrazole chemistry. Unlike simple alkyl protecting groups, the N-tosyl moiety exerts a powerful electron-withdrawing effect (EWG) that fundamentally alters the electronic landscape of the pyrazole ring.

Key Advantages of the N-Tosyl Strategy:

  • Regiodirection: It acidifies the C5-proton, enabling highly selective C-H activation or lithiation at the C5 position (ortho to the directing group).

  • Tautomer Locking: It freezes the annular tautomerism, allowing for precise structural elaboration.

  • Clean Removal: It can be removed under mild conditions to reveal the free N-H pyrazole or substituted via cross-coupling.

This guide details three validated protocols: C5-Lithiation , Pd-Catalyzed C-H Arylation , and Deprotection , providing a complete workflow for accessing complex pyrazole architectures.

Mechanistic Logic & Regioselectivity

To master N-tosylpyrazole chemistry, one must understand the "Dipole-Directing" effect of the sulfonyl group.

Mechanistic Pathway Diagram

The following diagram illustrates how the N-Ts group directs reactivity compared to an unprotected pyrazole.

Regioselectivity NTs_Pyrazole N-Tosylpyrazole (Substrate) Inductive_Effect EWG Inductive Effect (-I Effect of SO2) NTs_Pyrazole->Inductive_Effect Sulfonyl Group Coordination Chelation/Coordination (Li or Pd) NTs_Pyrazole->Coordination Sulfonyl Oxygen C5_Acidification C5-H Acidification (pKa lowered) Inductive_Effect->C5_Acidification Electron withdrawal Product_C5 C5-Functionalized Product C5_Acidification->Product_C5 Deprotonation/Insertion Coordination->C5_Acidification Proximity Effect

Figure 1: The N-Tosyl group directs functionalization to the C5 position via inductive acidification and potential coordination to the sulfonyl oxygens (CIPE - Complex Induced Proximity Effect).

Protocol A: Regioselective C5-Lithiation & Trapping

This protocol utilizes the enhanced acidity of the C5-proton. The N-Ts group acts as a Directed Metalation Group (DMG), facilitating exclusive C5-lithiation using n-butyllithium (n-BuLi).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 1-Tosyl-1H-pyrazole (1.0 equiv)

  • Base: n-BuLi (1.1 equiv, 2.5 M in hexanes)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Aldehydes, alkyl halides, or silanes (1.2 equiv)

  • Quench: Sat. NH₄Cl, Water, Ethyl Acetate

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to -78 °C (dry ice/acetone bath).

  • Dissolution: Dissolve 1-tosyl-1H-pyrazole in anhydrous THF.

  • Lithiation: Add n-BuLi dropwise over 10 minutes via syringe. Crucial: Maintain internal temperature below -70 °C to prevent ring fragmentation or "dance" rearrangement.

  • Incubation: Stir at -78 °C for 30–45 minutes . The solution typically turns yellow/orange, indicating the formation of the 5-lithiopyrazole species.

  • Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Critical Parameter: The stability of the 5-lithio-N-tosylpyrazole is temperature-dependent. Above -50 °C, the species may decompose or undergo scrambling.

Protocol B: Palladium-Catalyzed Direct C-H Arylation

For installing aryl groups, C-H activation is superior to lithiation as it tolerates sensitive functional groups (esters, nitriles) on the coupling partner.

Reaction Scheme

Substrate: N-Tosylpyrazole + Ar-Br Catalyst: Pd(OAc)₂ / P(o-tol)₃ or PPh₃ Base: Cs₂CO₃ or K₂CO₃ Solvent: Toluene or 1,4-Dioxane

Optimized Conditions Table
ComponentReagentLoading/EquivRole
Catalyst Pd(OAc)₂5 mol%Pre-catalyst for C-H insertion.
Ligand P(o-tol)₃10 mol%Bulky phosphine prevents catalyst aggregation.
Base Cs₂CO₃2.0 equivNeutralizes HBr; assists in CMD (Concerted Metalation-Deprotonation).
Solvent Toluene0.2 MNon-polar solvent minimizes non-specific binding.
Temp 110–120 °CN/ARequired for activation energy of C-H cleavage.
Step-by-Step Procedure
  • Charge: In a glovebox or under argon flow, add N-tosylpyrazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Ligand (0.10 equiv), and Cs₂CO₃ (2.0 equiv) to a heavy-walled pressure vial.

  • Solvent: Add anhydrous Toluene (degassed). Cap the vial immediately.

  • Reaction: Heat the block to 120 °C for 16–24 hours.

  • Filtration: Cool to RT. Filter the slurry through a pad of Celite to remove inorganic salts. Wash with CH₂Cl₂.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Mechanism: Concerted Metalation-Deprotonation (CMD)

The carbonate base is not just a proton sponge; it actively participates in the transition state, deprotonating the C5-H bond while Palladium coordinates.

CMD_Mechanism Start Pd(II) Species (L2Pd(OAc)2) TS CMD Transition State (Pd binds C5, Carbonate binds H) Start->TS Coordination Intermediate Heteroaryl-Pd-Ar Intermediate TS->Intermediate -AcOH/BaseH Product C5-Arylated Pyrazole + Pd(0) Intermediate->Product Reductive Elimination Product->Start Oxidative Addition (Ar-Br)

Figure 2: The CMD mechanism highlights the dual role of the base and metal in lowering the energy barrier for C5-H bond cleavage.

Protocol C: Deprotection (N-De-tosylation)

Once the C5 position is functionalized, the tosyl group is often removed to restore the NH-pyrazole or to allow N-alkylation.

Method: Basic Methanolysis (Standard)

This is the most robust method for stable pyrazoles.

  • Reaction: Dissolve the functionalized N-tosylpyrazole in MeOH/THF (3:1) .

  • Reagent: Add NaOH (3.0 equiv) or Cs₂CO₃ (3.0 equiv) .

  • Conditions: Stir at 60 °C (reflux) for 2–6 hours.

    • Note: Electron-deficient pyrazoles deprotect faster.

  • Workup: Neutralize with 1M HCl to pH 7. Extract with EtOAc.

Method: Magnesium/Methanol (Reductive)

Useful if the substrate contains base-sensitive groups (like esters).

  • Reaction: Dissolve substrate in anhydrous MeOH.

  • Reagent: Add Mg turnings (5.0 equiv) .

  • Conditions: Sonicate or stir vigorously. The reaction is exothermic and generates H₂ gas.

  • Mechanism: Single Electron Transfer (SET) cleaves the S-N bond.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Lithiation) Wet THF or high temp.Re-distill THF over Na/Benzophenone. Ensure -78 °C is maintained during BuLi addition.
Regio-scrambling (C3 vs C5) "Dance" mechanism.Quench lithiation faster (<1 hr). Avoid warming above -50 °C before trapping.
No Reaction (Arylation) Catalyst poisoning.Degas solvents thoroughly (freeze-pump-thaw). Use Cs₂CO₃ instead of K₂CO₃ for better solubility.
Incomplete Deprotection Steric hindrance.[1]Switch to Na/Naphthalene in THF (radical cleavage) or increase temp to reflux in Dioxane/Water.

References

  • Regioselective C-H Arylation: Goossen, L. J., et al. "Pd-catalyzed synthesis of N-heterocycles." Angew. Chem. Int. Ed. (2009).[2]

  • Lithiation Protocols: Begtrup, M., et al. "Lithiation of N-protected azoles." Tetrahedron (1994).

  • Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Mechanistic Insight (CMD): Gorelsky, S. I., et al. "Mechanism of the Pd-catalyzed C-H arylation." J. Am. Chem. Soc. (2008).

  • General Pyrazole Synthesis: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chem. Rev. (2011).

Sources

Method

Application Note: 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile as a Precursor for Pyrazolo[1,5-a]pyrimidines

Executive Summary This guide details the utilization of 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile (CAS: 1204396-41-7) as a robust, crystalline precursor for the synthesis of pyrazolo[1,5-a]pyrimidines , a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile (CAS: 1204396-41-7) as a robust, crystalline precursor for the synthesis of pyrazolo[1,5-a]pyrimidines , a privileged scaffold in kinase inhibitor discovery (e.g., Zaleplon, Indiplon, and various CDK/BMP inhibitors).

While 5-aminopyrazoles are the standard building blocks for this fusion, the 1-tosyl derivative offers distinct advantages in handling, purification, and regiocontrol. However, it presents a specific synthetic challenge: the N-sulfonyl group deactivates the ring nitrogen (N1), which is required for the final cyclization step. This note provides expert protocols for overcoming this deactivation to achieve high-yield synthesis of the pyrazolo[1,5-a]pyrimidine core.

Strategic Mechanistic Insight: The "Tosyl Paradox"

To successfully synthesize pyrazolo[1,5-a]pyrimidines from this specific precursor, researchers must understand the reaction mechanism's electronic requirements.

The Mechanism of Fusion

The formation of the pyrazolo[1,5-a]pyrimidine ring involves a condensation between the 5-aminopyrazole and a 1,3-dielectrophile (e.g., 1,3-diketone).

  • Step 1 (Exocyclic Attack): The exocyclic amine (-NH₂) attacks a carbonyl carbon of the electrophile.

  • Step 2 (Endocyclic Closure): The ring nitrogen (N1) attacks the second electrophilic center to close the pyrimidine ring.

The Challenge

The 1-tosyl group is strongly electron-withdrawing. It renders the N1 nitrogen non-nucleophilic, effectively blocking Step 2. Therefore, the tosyl group acts as a removable masking group . Successful protocols must incorporate a detosylation event, either as a discrete step or in a one-pot cascade under basic conditions.

ReactionPathway Precursor 5-Amino-1-tosyl- 1H-pyrazole-4-carbonitrile Intermediate N-Tosyl Intermediate (Open Chain) Precursor->Intermediate + 1,3-Dielectrophile (Initial Condensation) Deprotected Free 5-Aminopyrazole (In Situ) Precursor->Deprotected Direct Hydrolysis (Pre-step) Intermediate->Deprotected Base-Mediated Detosylation Product Pyrazolo[1,5-a]pyrimidine Scaffold Deprotected->Product Cyclodehydration (- 2 H2O)

Figure 1: Reaction pathway showing the necessity of detosylation for ring closure.

Experimental Protocols

Protocol A: One-Pot Base-Mediated Cyclocondensation

Best for: Rapid library synthesis where isolation of the free pyrazole is unnecessary.

Principle: Strong basic conditions promote both the condensation with the 1,3-dicarbonyl and the cleavage of the sulfonyl group in a single operation.

Materials:

  • 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone) (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

  • Solvent: Absolute Ethanol (EtOH)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-amino-1-tosyl-1H-pyrazole-4-carbonitrile (1.0 mmol) in absolute EtOH (10 mL).

  • Addition: Add the 1,3-diketone (1.2 mmol).

  • Activation: Add NaOEt (2.5 mmol) in one portion. Note: Excess base is required to neutralize the p-toluenesulfonic acid generated.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (SiO₂; EtOAc:Hexanes 1:1). The starting material (high R_f) should disappear, and a fluorescent spot (product) should appear.

  • Workup:

    • Cool the reaction to room temperature.[1][2]

    • Pour the mixture into ice-cold water (50 mL).

    • Neutralize carefully with 1M HCl to pH ~7.

    • The product typically precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from EtOH or DMF/Water if necessary.

Expected Yield: 75–85%

Protocol B: Stepwise Deprotection & Regioselective Cyclization

Best for: Sensitive substrates or when regioselectivity with unsymmetrical diketones is critical.

Phase 1: Detosylation

  • Dissolve the tosyl-pyrazole in MeOH.

  • Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours.

  • Evaporate solvent, resuspend in water, and extract with EtOAc to isolate 5-amino-1H-pyrazole-4-carbonitrile .

Phase 2: Regiocontrolled Cyclization

  • Combine the free aminopyrazole (1.0 equiv) with the unsymmetrical 1,3-diketone (1.1 equiv) in Glacial Acetic Acid (AcOH).

  • Reflux for 2 hours.

    • Expert Note: AcOH favors the formation of the 7-substituted isomer (attack of exocyclic NH₂ on the most hindered carbonyl) due to specific solvation effects, whereas basic conditions (Protocol A) often yield mixtures.

Substrate Scope & Product Data

The choice of 1,3-dielectrophile dictates the substitution pattern on the pyrimidine ring.

1,3-DielectrophileProduct Structure (R5, R7)ApplicationRef
Acetylacetone 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidineGeneral Kinase Scaffold[1, 2]
Ethyl Acetoacetate 7-Methyl-5-oxo-4,5-dihydro...[3]GABA-A Receptor Ligands[3]
Malononitrile 7-Amino-5-cyanomethyl...Multi-functional core[4]
Enaminones 7-Aryl-pyrazolo[1,5-a]pyrimidineSelective Cyclin Inhibitors[2]

Troubleshooting & Optimization (Expert Tips)

ProblemRoot CauseSolution
No Reaction (SM Recovery) Failure to detosylate.N1 is still protected.[4] Switch from weak base (K₂CO₃) to alkoxide (NaOEt) or increase temperature.
Incomplete Cyclization Open-chain intermediate formed but N1 didn't close.Increase reaction time or add a Lewis Acid catalyst (ZnCl₂ or FeCl₃) to drive dehydration.
Regioisomer Mixture Unsymmetrical diketone used in non-selective solvent.Use Glacial Acetic Acid (reflux) to favor thermodynamic product. Avoid EtOH for unsymmetrical substrates.
Low Solubility The tosyl precursor is hydrophobic; intermediate is polar.Use a co-solvent system: EtOH:DMF (9:1) to maintain solubility throughout the transition.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors. MDPI Molecules. Available at: [Link][4][5]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances.[6] Available at: [Link][1][3][4][5][7][8][9][10][11][12][13]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. Nanoscale Advances. Available at: [Link][1][3][4][5][7][8][10][11][12][13]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives

Executive Summary This guide details the accelerated synthesis of pyrazole and dihydropyrano[2,3-c]pyrazole derivatives using microwave (MW) irradiation.[1] Pyrazoles are a privileged pharmacophore found in blockbuster d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the accelerated synthesis of pyrazole and dihydropyrano[2,3-c]pyrazole derivatives using microwave (MW) irradiation.[1] Pyrazoles are a privileged pharmacophore found in blockbuster drugs like Celecoxib (Celebrex) and Crizotinib (Xalkori). Traditional convective heating methods for these heterocycles often require 4–12 hours of reflux and suffer from variable yields.

By leveraging dielectric heating , the protocols described herein reduce reaction times to 10–20 minutes while increasing yields to >90%. This document provides two validated workflows: a classic two-component Knorr condensation and a green, four-component one-pot synthesis in water.

Scientific Foundation: The Microwave Advantage

Mechanism of Action

Unlike conventional heating, which relies on thermal conduction from the vessel wall, microwave irradiation heats the sample directly through two primary mechanisms:[2][3]

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water) align with the oscillating electric field. As the field alternates (typically 2.45 GHz), molecular rotation creates friction, generating instantaneous internal heat.

  • Ionic Conduction: Dissolved ions (e.g., hydrazinium salts) oscillate under the electric field, colliding with neighboring molecules to generate heat.

Why Pyrazoles?

The synthesis of pyrazoles involves polar intermediates (hydrazones, enolates) that couple efficiently with microwave energy. The high "loss tangent" (tan δ) of the required polar solvents (EtOH, AcOH, H₂O) ensures rapid energy transfer, overcoming the activation energy barrier (


) for cyclization significantly faster than thermal reflux.
General Workflow

The following diagram illustrates the standard operational workflow for microwave-assisted organic synthesis (MAOS).

MW_Workflow Start Reagent Prep (Stoichiometry Check) Vessel Vessel Selection (Quartz/Borosilicate) Start->Vessel Param Parameter Setup (Temp/Power/Pressure) Vessel->Param Irrad MW Irradiation (Dielectric Heating) Param->Irrad  Feedback Loop   Cool Cooling (Compressed Air) Irrad->Cool Workup Workup & Analysis (TLC/NMR) Cool->Workup Workup->Param  Optimize  

Figure 1: Standard workflow for microwave-assisted synthesis, emphasizing the feedback loop for parameter optimization.

Experimental Protocols

Protocol A: Classic Knorr Pyrazole Synthesis (2-Component)

Target: 3,5-Dimethyl-1-phenyl-1H-pyrazole Reaction Type: Cyclocondensation Green Metric: Solvent reduction (Ethanol vs. Toluene)

Materials
  • Phenylhydrazine (10 mmol) [Caution: Toxic/Skin Irritant]

  • Acetylacetone (10 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • 10 mL Microwave Process Vial (Sealed)

Procedure
  • Preparation: In a 10 mL microwave vial, dissolve phenylhydrazine (1.08 g) and acetylacetone (1.00 g) in 5 mL of Ethanol. Add 2 drops of glacial acetic acid.

  • Sealing: Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

    • Temperature: 120 °C

    • Hold Time: 5 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Workup: Cool the vessel to 50 °C using the reactor's compressed air function. Pour the reaction mixture into crushed ice (20 g).

  • Isolation: The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol/water.

Validation:

  • Yield: 92–95% (vs. 65% thermal reflux).

  • Purity: Check via TLC (Hexane:EtOAc 8:2). Product appears as a single spot under UV.

Protocol B: One-Pot Multicomponent Synthesis (4-Component)

Target: Dihydropyrano[2,3-c]pyrazole derivatives Reaction Type: Knoevenagel Condensation + Michael Addition + Cyclization Green Metric: Water as solvent (Hydro-effect), Catalyst-free options.

This protocol leverages the "hydro-effect" where water at high temperatures (superheated) acts as a pseudo-organic solvent, dissolving organic reactants that are insoluble at room temperature.

Materials
  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Solvent: Water (3 mL) or Ethanol/Water (1:1)

  • Catalyst: Triethylamine (Et₃N) (2 drops) or Catalyst-free (if >120°C)

Procedure
  • Mixing: Add all four components simultaneously into a 10 mL microwave vial containing 3 mL of water.

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

  • Workup: Upon cooling, the organic product, which is generally insoluble in water at room temperature, will precipitate out.

  • Purification: Simple filtration followed by washing with dilute ethanol. No column chromatography is usually required.[4]

Mechanistic Pathway

The following diagram details the convergence of the four components into the final fused ring system.

MCR_Pathway Sub1 Ethyl Acetoacetate + Hydrazine Pyrazolone Pyrazolone Intermediate Sub1->Pyrazolone -EtOH Sub2 Aldehyde + Malononitrile Knoevenagel Arylidene Malononitrile (Knoevenagel Adduct) Sub2->Knoevenagel -H2O Michael Michael Addition Pyrazolone->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Dihydropyrano[2,3-c]pyrazole Cyclization->Product

Figure 2: Convergent synthesis pathway for the 4-component reaction. MW irradiation accelerates both the initial condensation steps and the final cyclization.

Data Analysis: Conventional vs. Microwave[3][5][6]

The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave irradiation for pyrazole synthesis.

ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)Improvement Factor
Reaction Time 4 – 12 Hours5 – 20 Minutes12x – 70x Faster
Yield 60 – 75%85 – 98%+20-30%
Solvent Vol. 20 – 50 mL2 – 5 mL10x Reduction
Energy Usage High (Continuous heating)Low (Targeted heating)Green Benefit
Purity Moderate (Side products common)High (Cleaner profiles)Simplified Workup

Troubleshooting & Optimization

  • Pressure Spikes:

    • Cause: Decomposition of hydrazine or solvent overheating.

    • Solution: Use a vessel with a pressure release mechanism. Do not fill vessels >60% volume. If using water >100°C, ensure the cap is torqued correctly.

  • Low Yield in Water:

    • Cause: Reactants not dissolving even at high temp.

    • Solution: Add a co-solvent (Ethanol or PEG-400) to improve solubility while maintaining green principles.

  • Charring/Burning:

    • Cause: "Hot spots" due to lack of stirring or high concentration.

    • Solution: Ensure vigorous magnetic stirring. Use "Power Cycling" or "Simultaneous Cooling" (air cooling during irradiation) to prevent temperature overshoot.

References

  • Microwave-Assisted Organic Synthesis (Mechanism)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][3][5][6] Angewandte Chemie International Edition.

  • Knorr Pyrazole Synthesis Protocol

    • Sankaran, M., et al. (2025).[7][8] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave... RSC Advances.

  • Multicomponent Pyranopyrazole Synthesis

    • Parikh, P., et al. (2025).[7][8] One-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions. RSC Advances.

  • Green Chemistry & Water as Solvent

    • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
  • General Review of Microwave Pyrazole Synthesis

    • Karakaya, A. (2025).[6][7][8] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.

Sources

Method

Application Note: One-Pot Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitriles

Executive Summary This technical guide details the one-pot multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitriles (often chemically misidentified in broad requests as 5-carbonitriles; see Structural Clarificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the one-pot multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitriles (often chemically misidentified in broad requests as 5-carbonitriles; see Structural Clarification). These scaffolds are critical pharmacophores in modern drug discovery, serving as precursors for kinase inhibitors (e.g., FGFR inhibitors), antimicrobial agents, and anti-inflammatory drugs.[1]

We present two validated protocols:

  • Protocol A (Green Chemistry): A catalyst-free, "on-water" method ideal for standard library generation.

  • Protocol B (Catalytic/High-Performance): A catalyzed route for sterically hindered or electron-rich substrates that fail under neutral conditions.

Scientific Background & Structural Integrity

Structural Clarification

While the prompt references "5-amino-1H-pyrazole-5-carbonitriles," the standard multicomponent reaction (MCR) involving aldehydes, malononitrile, and hydrazine yields 5-amino-1H-pyrazole-4-carbonitrile .

  • Position 4 (C4): The nitrile group (-CN) originates from the malononitrile methylene carbon, which becomes C4.

  • Position 5 (C5): The amino group (-NH2) is attached to C5, resulting from the cyclization of the hydrazine nitrogen onto the nitrile.

Target Scaffold:

5-amino-3-aryl-1H-pyrazole-4-carbonitrile

Mechanistic Pathway

The reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition and subsequent Thorpe-Ziegler type cyclization .

  • Knoevenagel Condensation: The aldehyde condenses with malononitrile to form an arylidenemalononitrile intermediate.

  • Michael Addition: The hydrazine acts as a nucleophile, attacking the

    
    -carbon of the alkene.
    
  • Cyclization: The internal nitrogen of the hydrazine attacks one of the nitrile groups.

  • Tautomerization: A 1,3-H shift restores aromaticity, yielding the final aminopyrazole.

Mechanistic Visualization

ReactionMechanism Start Aldehyde + Malononitrile Inter1 Arylidenemalononitrile (Knoevenagel Adduct) Start->Inter1 - H2O Inter2 Michael Adduct (Acyclic Hydrazone) Inter1->Inter2 Nucleophilic Attack Reagent + Hydrazine Reagent->Inter2 Inter3 Cyclized Iminopyrazole Inter2->Inter3 Intramolecular Cyclization Product 5-Amino-1H-pyrazole-4-carbonitrile (Aromatic Product) Inter3->Product Tautomerization (1,3-H Shift)

Figure 1: Step-wise mechanistic pathway of the three-component condensation reaction.

Experimental Protocols

Protocol A: Catalyst-Free "On-Water" Synthesis

Application: Ideal for electron-deficient or neutral aromatic aldehydes. This method utilizes the hydrophobic effect to accelerate the reaction in water, adhering to Green Chemistry principles.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Hydrazine Hydrate (80% aq. solution, 1.2 mmol)

  • Solvent: Deionized Water (5 mL)

Procedure:

  • Charge: In a 25 mL round-bottom flask, add the aldehyde and malononitrile to 5 mL of water.

  • Stir: Stir vigorously at room temperature for 5 minutes. The mixture may appear heterogeneous.[2]

  • Initiate: Dropwise add hydrazine hydrate. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 80°C (or mild reflux) for 60–90 minutes.

  • Monitor: Check reaction progress via TLC (Ethyl Acetate:n-Hexane, 3:7). The disappearance of the aldehyde spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

Validation Data (Yields):

Entry Aldehyde Substituent (R) Time (min) Yield (%) Melting Point (°C)
1 H (Benzaldehyde) 60 92 168-170
2 4-NO2 45 96 230-232
3 4-Cl 55 94 172-174

| 4 | 4-OMe | 90 | 85 | 168-170 |

Protocol B: Catalytic Synthesis (Piperidine-Mediated)

Application: Required for sterically hindered aldehydes (e.g., ortho-substituted) or electron-rich systems where the Knoevenagel step is sluggish.

Reagents:

  • Substituted Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)[3][4]

  • Phenylhydrazine or Hydrazine Hydrate (1.0 mmol)[3]

  • Catalyst: Piperidine (10 mol%) or Et3N (10 mol%)

  • Solvent: Ethanol (5 mL)

Procedure:

  • Pre-mix: Dissolve aldehyde and malononitrile in ethanol (5 mL).

  • Catalyze: Add piperidine (10 mol%). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution often turns yellow/orange due to arylidenemalononitrile formation.

  • Addition: Add the hydrazine derivative.

  • Heat: Reflux at 78°C for 2–4 hours.

  • Quench: Pour the hot reaction mixture onto crushed ice (approx. 20 g). Stir for 10 minutes.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/DMF (9:1) for high-purity applications.

Process Optimization & Troubleshooting

Solvent Selection Matrix

The choice of solvent significantly impacts the reaction rate and workup efficiency.

SolventReaction RateWorkup EaseComments
Water High (On-water effect)ExcellentProduct precipitates; Greenest option.
Ethanol ModerateGoodStandard organic synthesis; requires ice-quench.
PEG-400 HighModerateGood for recycling catalyst; viscous.
Toluene LowPoorNot recommended; poor solubility of intermediates.
Decision Logic for Protocol Selection

DecisionTree Start Substrate Analysis Check1 Is the Aldehyde Electron Deficient? (e.g., -NO2, -Cl, -CN) Start->Check1 Check2 Is the Aldehyde Sterically Hindered? (e.g., 2,6-disubstituted) Check1->Check2 No PathA USE PROTOCOL A (Water, Catalyst-Free) Check1->PathA Yes Check2->PathA No (Standard) PathB USE PROTOCOL B (Ethanol + Piperidine) Check2->PathB Yes

Figure 2: Workflow for selecting the optimal synthetic protocol based on substrate electronics and sterics.

Critical Quality Attributes (CQA)
  • IR Spectroscopy: Look for distinct bands:

    • -NH2: Doublet around 3300–3400 cm⁻¹.

    • -CN: Sharp peak at 2200–2220 cm⁻¹.

  • 1H NMR (DMSO-d6):

    • -NH2: Broad singlet at

      
       6.0–7.5 ppm (D2O exchangeable).
      
    • Py-H (Position 3): If no aryl group is at C3 (using specific hydrazines), a singlet appears; otherwise, look for the aryl protons.

References

  • Kiyani, H., & Ghorbani, F. (2015). One-pot synthesis of 5-amino-pyrazole-4-carbonitriles catalyzed by potassium phthalimide.[5] Current Chemistry Letters, 4(2), 65-72.

  • Bhat, S. A., et al. (2025). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. ResearchGate.[2]

  • Ambethkar, S., et al. (2015). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents.[6] Synthetic Communications, 45(6).

  • Maddila, S., et al. (2016). Recent advances in the synthesis of pyrazoles: A review. Journal of Saudi Chemical Society.

  • Lv, H., et al. (2024).[7] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.

Sources

Application

Advanced Application Note: Pyrazole Scaffolds in Modern Crop Protection

Executive Summary The pyrazole ring ( ) has emerged as a "privileged structure" in agrochemical discovery due to its unique electronic properties, high stability, and ability to serve as a bioisostere for various biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) has emerged as a "privileged structure" in agrochemical discovery due to its unique electronic properties, high stability, and ability to serve as a bioisostere for various biological ligands. This guide dissects the application of pyrazole derivatives across three major domains: insecticides (phenylpyrazoles), fungicides (pyrazole-carboxamides), and herbicides (benzoylpyrazoles). It provides actionable protocols for synthesis and bio-validation, grounded in field-proven resistance management strategies.

Part 1: Chemical Diversity & Mechanisms of Action (MoA)

The versatility of the pyrazole moiety allows it to target distinct enzymatic and receptor pathways depending on its substitution pattern.

Insecticides: Phenylpyrazoles (IRAC Group 2B)[1]
  • Key Compound: Fipronil.[1][2][3]

  • Mechanism: These compounds act as non-competitive blockers of the GABA-gated chloride channels in the central nervous system of insects.

  • Causality: By binding to the channel pore, they prevent chloride ion influx. This removes the inhibitory effect of GABA, leading to hyperexcitation, paralysis, and death.

  • Selectivity: Higher affinity for insect receptors compared to mammalian counterparts provides a safety margin.

Fungicides: Pyrazole-4-carboxamides (FRAC Group 7)
  • Key Compounds: Fluxapyroxad, Isopyrazam, Penthiopyrad.[4][5][6]

  • Mechanism: These are Succinate Dehydrogenase Inhibitors (SDHIs).[6][7] They bind to the ubiquinone-binding site (Site II) of Complex II in the mitochondrial respiratory chain.

  • Causality: Blockage of electron transport disrupts ATP production and the tricarboxylic acid (TCA) cycle, halting fungal respiration and growth.

Herbicides: Benzoylpyrazoles (HRAC Group 27)
  • Key Compounds: Topramezone, Pyrasulfotole.

  • Mechanism: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).[8][9][10]

  • Causality: HPPD inhibition blocks the biosynthesis of plastoquinone and tocopherols.[11] Without plastoquinone (a cofactor for phytoene desaturase), carotenoid synthesis fails, leading to chlorophyll destruction by UV light (bleaching symptoms).

Visualizing the Pyrazole Scaffold Utility

Pyrazole_MoA Pyrazole Pyrazole Scaffold (C3H3N2) Insecticides Insecticides (Phenylpyrazoles) Pyrazole->Insecticides Fungicides Fungicides (Pyrazole-carboxamides) Pyrazole->Fungicides Herbicides Herbicides (Benzoylpyrazoles) Pyrazole->Herbicides Target_Ins Target: GABA-gated Cl- Channel Insecticides->Target_Ins Ex_Ins Ex: Fipronil (IRAC 2B) Target_Ins->Ex_Ins Target_Fun Target: Complex II (SDH Enzyme) Fungicides->Target_Fun Ex_Fun Ex: Fluxapyroxad (FRAC 7) Target_Fun->Ex_Fun Target_Herb Target: HPPD Enzyme (Carotenoid Biosynthesis) Herbicides->Target_Herb Ex_Herb Ex: Topramezone (HRAC 27) Target_Herb->Ex_Herb

Figure 1: Divergent application of the pyrazole scaffold in crop protection based on substitution patterns and target enzymes.

Part 2: High-Value Synthesis Protocol

Target: Synthesis of a Pyrazole-4-carboxamide (SDHI Analog). Rationale: This class represents the current "gold standard" in fungicide R&D. The synthesis typically involves constructing the pyrazole ring followed by amide coupling.

Protocol: Convergent Synthesis Workflow

Step 1: Pyrazole Ring Construction (Cyclocondensation)

  • Reagents: Methyl acetoacetate (or substituted 1,3-dicarbonyl), Methyl hydrazine (or aryl hydrazine), Ethanol (solvent).

  • Procedure:

    • Dissolve 1,3-dicarbonyl (1.0 eq) in Ethanol.

    • Add Hydrazine derivative (1.1 eq) dropwise at

      
       to control exotherm.
      
    • Reflux for 4–6 hours. Monitoring via TLC is essential to ensure consumption of the dicarbonyl.

    • Purification: Evaporate solvent; recrystallize from ethanol/water to obtain the pyrazole ester intermediate.

Step 2: Functional Group Transformation (Hydrolysis & Chlorination)

  • Hydrolysis: Treat the ester with NaOH (2M) in MeOH/Water to yield the Pyrazole Carboxylic Acid. Acidify with HCl to precipitate.

  • Chlorination:

    • Suspend the dry Pyrazole Acid in Toluene.

    • Add Thionyl Chloride (

      
      , 1.5 eq) and a catalytic drop of DMF.
      
    • Reflux until gas evolution (

      
      ) ceases (approx. 2-3 hours).
      
    • Evaporate excess

      
       to yield the crude Pyrazole Acid Chloride. Note: Use immediately to prevent hydrolysis.
      

Step 3: Amide Coupling (The Active Ingredient)

  • Reagents: Pyrazole Acid Chloride (from Step 2), Substituted Aniline (e.g., 3,4-dichloroaniline), Triethylamine (

    
    , base), DCM (Dichloromethane, solvent).
    
  • Procedure:

    • Dissolve the Aniline (1.0 eq) and

      
       (1.2 eq) in dry DCM under Nitrogen.
      
    • Cool to

      
      .
      
    • Add the Pyrazole Acid Chloride (1.0 eq) dissolved in DCM dropwise.

    • Stir at room temperature for 12 hours.

    • Workup: Wash with 1M HCl (remove unreacted amine), then Sat.

      
       (remove unreacted acid), then Brine. Dry over 
      
      
      
      .
    • Validation: Confirm structure via

      
      -NMR (look for amide proton singlet ~8-10 ppm).
      

Synthesis_Workflow Start Start: 1,3-Dicarbonyl + Hydrazine Step1 Step 1: Cyclocondensation (Reflux in EtOH) Start->Step1 Inter1 Intermediate: Pyrazole Ester Step1->Inter1 Step2a Step 2a: Hydrolysis (NaOH, then HCl) Inter1->Step2a Inter2 Intermediate: Pyrazole Acid Step2a->Inter2 Step2b Step 2b: Chlorination (SOCl2, cat. DMF) Inter2->Step2b Inter3 Reactive Species: Pyrazole Acid Chloride Step2b->Inter3 Step3 Step 3: Amide Coupling (Aniline + Et3N in DCM) Inter3->Step3 Final Final Product: Pyrazole-4-Carboxamide (SDHI Fungicide) Step3->Final

Figure 2: Step-by-step synthetic pathway for generating pyrazole-carboxamide fungicides.

Part 3: Validated Bioassay Protocol

Target: Mitochondrial Complex II (Succinate Dehydrogenase) Inhibition Assay. Purpose: To determine the


 of the synthesized pyrazole ligand against the target enzyme.
Experimental Design

This assay relies on the reduction of a dye (DCIP - 2,6-dichlorophenolindophenol) which acts as an artificial electron acceptor. When SDH is active, it converts Succinate to Fumarate and reduces Ubiquinone; in this assay, the electrons are intercepted by DCIP, causing a color change (Blue


 Colorless). Inhibition prevents this color change. 
Reagents
  • Mitochondrial Fraction: Isolated from fungal mycelia (e.g., Botrytis cinerea or Rhizoctonia solani) or cauliflower (surrogate model).

  • Assay Buffer: Phosphate buffer (pH 7.4) containing Sodium Azide (to block Complex IV and prevent oxygen interference).

  • Substrate: Sodium Succinate (20 mM).

  • Indicator: DCIP (60

    
    ) + Phenazine Methosulfate (PMS) as an intermediate electron carrier.
    
Procedure
  • Preparation: In a 96-well microplate, add 10

    
     of the test compound (dissolved in DMSO) at varying concentrations (0.01 nM to 10 
    
    
    
    ).
  • Enzyme Addition: Add 50

    
     of mitochondrial suspension. Incubate for 10 mins at 
    
    
    
    to allow inhibitor binding.
  • Reaction Start: Add 140

    
     of Reaction Mix (Buffer + Succinate + DCIP + PMS).
    
  • Measurement: Immediately measure Absorbance at 600 nm (Kinetic mode) every 30 seconds for 10 minutes.

  • Control: DMSO-only wells (0% inhibition) and Heat-denatured enzyme wells (100% inhibition).

Data Analysis

Calculate the initial velocity (


) from the linear portion of the absorbance decay curve.


Plot % Inhibition vs. Log[Concentration] to derive the

value.

Part 4: Resistance Management (IRM/FRM)

The efficacy of pyrazoles makes them prone to resistance if misused. Adherence to global resistance action committee codes is mandatory for sustainable use.

Fungicides (FRAC Code 7)
  • Risk: Medium to High.[6][12] Single-site inhibitors (sdh gene mutations).

  • Strategy:

    • Limitation: Maximum 2 consecutive applications.

    • Rotation: Strict alternation with non-cross-resistant modes of action (e.g., Triazoles - FRAC 3, or Multi-sites - FRAC M).

    • Mixtures: Always apply in mixtures with robust partners (e.g., Chlorothalonil).

Insecticides (IRAC Code 2B)
  • Risk: Moderate.[12][13]

  • Strategy:

    • Window Approach: Apply pyrazoles only within a specific generation "window" (approx. 30 days). The next generation must be treated with a different MoA (e.g., Neonicotinoids - Group 4A, or Diamides - Group 28).

Herbicides (HRAC Code 27)
  • Risk: Medium.[6][12][13]

  • Strategy:

    • Integrate with non-chemical controls (tillage, cover crops).

    • Tank mix with Auxin mimics (Group 4) or Photosystem II inhibitors (Group 5/6) to broaden the spectrum and reduce selection pressure.

References

  • FRAC Code List 2024. Fungal Control Agents Sorted by Cross Resistance Pattern and Mode of Action. Fungicide Resistance Action Committee.

  • IRAC Mode of Action Classification Scheme (Version 10.3). Insecticide Resistance Action Committee.

  • Global HRAC Herbicide MOA Classification. Herbicide Resistance Action Committee.

  • Succinate Dehydrogenase Assay Protocol. Sigma-Aldrich Technical Bulletin (MAK197).

  • Topramezone Pesticide Fact Sheet. U.S. Environmental Protection Agency (EPA).[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Synthesis &amp; Optimization

Status: Online 🟢 | Ticket Volume: High | Topic: Side Product Mitigation[1] Welcome to the Pyrazole Synthesis Support Hub User Directive: You are accessing the advanced troubleshooting database for pyrazole construction....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Ticket Volume: High | Topic: Side Product Mitigation[1]

Welcome to the Pyrazole Synthesis Support Hub

User Directive: You are accessing the advanced troubleshooting database for pyrazole construction. This guide addresses the three most common "failure modes" in Knorr-type and Michael-addition syntheses: Regioisomeric mixtures , Azine oligomerization , and Stalled aromatization (Pyrazolines) .[1]

Module 1: The Regioselectivity Crisis

User Ticket #1042: "I synthesized a 3,5-disubstituted pyrazole using a nonsymmetrical 1,3-diketone, but I got a difficult-to-separate mixture of 1,3- and 1,5-isomers. How do I force the reaction to favor one isomer?"

Root Cause Analysis

In the condensation of a hydrazine (


) with a nonsymmetrical 1,3-diketone, the regiochemistry is dictated by the initial nucleophilic attack.
  • Electronic Control: The most nucleophilic nitrogen (usually the

    
     terminus) attacks the most electrophilic carbonyl.
    
  • Steric Control: The nucleophile attacks the least hindered carbonyl. Conflict arises when electronic and steric factors oppose each other, leading to mixed isomers.[1]

Troubleshooting Protocol: The "Solvent Switch" Strategy

Recent literature confirms that fluorinated solvents can invert or amplify regioselectivity by hydrogen-bonding to specific carbonyls, altering their electrophilicity.

Protocol A: Enhancing Regioselectivity via Fluorinated Solvents

  • Reagents: 1,3-diketone (1.0 equiv), Hydrazine salt (1.1 equiv).[1]

  • Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).[1]

  • Mechanism: HFIP is a strong hydrogen-bond donor.[1] It coordinates to the most basic carbonyl, effectively "protecting" it or activating it depending on the specific pathway, often favoring the 1,5-isomer in N-aryl pyrazoles.

Step-by-Step:

  • Dissolve 1,3-diketone in HFIP (0.5 M concentration).

  • Add hydrazine salt at room temperature.

  • Stir for 2-4 hours (monitor via TLC/LCMS).

  • Workup: Evaporate HFIP (recoverable). Neutralize residue with sat.[1]

    
    . Extract with EtOAc.[1]
    
Visual Logic: Regioselectivity Decision Tree

RegioControl Start Substrate Analysis: Nonsymmetrical 1,3-Diketone Bulk Is one R-group significantly bulkier (e.g., t-Butyl)? Start->Bulk Electronic Are electronic differences strong (e.g., CF3 vs CH3)? Bulk->Electronic No StericPath Steric Control Dominates: Nucleophile attacks distal carbonyl Bulk->StericPath Yes ElectronicPath Electronic Control Dominates: Nucleophile attacks most (+) carbonyl Electronic->ElectronicPath Yes Conflict Conflict: Sterics & Electronics oppose Electronic->Conflict No/Ambiguous Solution Mitigation: 1. Use HFIP (Solvent Control) 2. Lewis Acid (Yb(OTf)3) Conflict->Solution

Figure 1: Decision matrix for predicting and mitigating regioisomeric mixtures in Knorr synthesis.

Module 2: The "Sticky Polymer" (Azine Formation)

User Ticket #2099: "My reaction mixture turned into a yellow, insoluble gum. Mass spec shows a dimer with double the expected mass minus hydrazine."

Root Cause Analysis

This is Azine Formation .[1]

  • Mechanism: Instead of closing the ring, a hydrazine molecule reacts with two separate diketone molecules (bridging).

  • Trigger: Low local concentration of hydrazine relative to the ketone. If the hydrazine is the limiting reagent or added too slowly to a vat of ketone, it bridges two carbonyls before it can cyclize.

Troubleshooting Protocol: Inverse Addition

To prevent azines, the hydrazine must always be in excess relative to the unreacted ketone.

Protocol B: Inverse Addition Technique

  • Setup: Place the hydrazine (or hydrazine salt + base) in the reaction flask. Dissolve in EtOH/MeOH.

  • Addition: Dissolve the 1,3-diketone in a separate dropping funnel.

  • Process: Add the diketone solution dropwise to the stirring hydrazine solution at

    
    .
    
    • Why: This ensures that every drop of ketone enters an environment with a massive excess of hydrazine, statistically forcing the 1:1 condensation (hydrazone) required for cyclization rather than the 2:1 condensation (azine).

  • Completion: Once addition is complete, warm to reflux to drive the dehydration/cyclization.

Module 3: The Stalled Intermediate (Pyrazolines)

User Ticket #3150: "I used a chalcone (enone) and hydrazine. The product mass is M+2 and the NMR shows chiral protons. It didn't aromatize."

Root Cause Analysis

Reaction of


-unsaturated ketones with hydrazines yields Pyrazolines  (dihydro-pyrazoles).[1] Unlike 1,3-diketones, these substrates lack the leaving group (water) required to drive spontaneous aromatization.[1] They require an oxidative push.[1][2][3]
Data: Oxidant Selection Guide
OxidantConditionsBest ForPros/Cons
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Benzene/Dioxane, Reflux, 1-2hAcid-sensitive substratesPro: High yield, rapid.Con: Difficult purification (removing hydroquinone).[1]
Iodine (

)
THF/Water,

, RT
General purposePro: Mild, inexpensive.Con: Can iodinate electron-rich rings.[1]
Oxygen (

) / DMSO
DMSO,

Robust substratesPro: Green chemistry.Con: High temp required; DMSO removal.[1]


, Reflux
Allylic systemsPro: Heterogeneous (easy filtration).Con: Requires large excess (10-20 eq).[1]
Troubleshooting Protocol: One-Pot Oxidative Aromatization

Protocol C: Iodine-Mediated Aromatization

  • Cyclization: React chalcone + hydrazine in EtOH until pyrazoline forms (monitor TLC).

  • Oxidation: Do not isolate. Add

    
     (1.1 equiv) and 
    
    
    
    (1.5 equiv) directly to the flask.[1]
  • Reaction: Stir at room temperature for 1-3 hours.

  • Quench: Add saturated

    
     (thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear).
    
  • Extract: DCM/Water workup.

Visual Logic: Pyrazoline Oxidation Pathway

OxidationPath Chalcone Chalcone (Enone) Pyrazoline Pyrazoline (Non-aromatic, M+2) Chalcone->Pyrazoline Cyclization Hydrazine Hydrazine Hydrazine->Pyrazoline Oxidation Oxidative Step (Requires -2H) Pyrazoline->Oxidation Stalls here without oxidant Product Pyrazole (Aromatic) Oxidation->Product DDQ / I2 / O2

Figure 2: The critical oxidation step required when synthesizing pyrazoles from enones rather than diketones.

References
  • Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1] Journal of Organic Chemistry, 2008.[1][4] [1]

  • Mechanism of Side Products: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[1][5] Organic Letters, 2006.[1][4][5][6] [1]

  • Oxidative Aromatization: Silva, V. L. M., et al. "Recent Advances in the Synthesis of Pyrazoles."[1] Organic Chemistry Highlights, 2023 (Review of current methodologies).[1]

  • Iodine-Mediated Oxidation: Reddy, C. R., et al. "Metal-free synthesis of 3,5-disubstituted 1H-pyrazoles."[1][6] Synthesis, 2013.[1][2][6][7] [1]

Sources

Optimization

How to achieve high regioselectivity in pyrazole synthesis

Technical Support Center: Pyrazole Synthesis & Regiocontrol Topic: Achieving High Regioselectivity in Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: The Reg...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Regiocontrol Topic: Achieving High Regioselectivity in Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Regioselectivity Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because the classical Knorr condensation of a hydrazine with a 1,3-diketone yielded an inseparable 1:1 mixture of regioisomers (1,3- vs 1,5-substituted), or you are designing a route for a sensitive API scaffold.

Achieving >95:5 regioselectivity requires moving beyond "mix-and-stir" chemistry. You must select a pathway that breaks the symmetry of the reaction coordinate. This guide provides three distinct workflows to guarantee regiocontrol: Solvent-Controlled Condensation , Enaminone Surrogates , and [3+2] Cycloaddition .

Part 1: Triage – Select Your Synthetic Pathway

Before starting, analyze your substrate. Use the decision tree below to select the correct experimental module.

PyrazolePathway Start Start: Substrate Analysis Diketone Do you have a 1,3-Diketone? Start->Diketone Sensitive Is the substrate acid/base sensitive? Diketone->Sensitive No (Need to make it) Fluorine Does it contain a CF3/RF group? Diketone->Fluorine Yes RouteA Route A: Fluorinated Alcohol Solvent Control Sensitive->RouteA No RouteB Route B: Enaminone Surrogate Sensitive->RouteB Yes Fluorine->RouteA No (Standard) RouteC Route C: [3+2] Cycloaddition (Nitrile Imines) Fluorine->RouteC Yes (High Precision)

Figure 1: Synthetic Pathway Decision Tree. Select Route A for standard optimizations, Route B for structural forcing, and Route C for electronic precision.

Part 2: Technical Modules & Troubleshooting

Module A: The "Magic Solvent" Fix (Fluorinated Alcohols)

Context: Standard ethanol/methanol reflux often fails to discriminate between the two carbonyls in a 1,3-diketone, leading to mixtures. The Fix: Use fluorinated alcohols (TFE or HFIP).[1] These solvents act as hydrogen-bond donors, activating the harder carbonyl (usually the acyl group) and altering the transition state energy to favor one isomer.

FAQ: Why does TFE work better than Ethanol? Ethanol is a general protic solvent. TFE (2,2,2-Trifluoroethanol) is a strong hydrogen bond donor (


) but a poor nucleophile. It selectively coordinates to the most basic carbonyl oxygen, effectively "shielding" it or activating it depending on the hydrazine's nature, often reversing standard steric trends.

Protocol: Regioselective Condensation in TFE

  • Dissolve: 1.0 equiv of 1,3-diketone in TFE (0.5 M concentration).

  • Add: 1.1 equiv of substituted hydrazine (e.g., methylhydrazine) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours. (Monitor via LCMS).

  • Workup: Remove TFE under reduced pressure (rotary evaporator). TFE is volatile (bp 78°C) and easy to recover.

  • Purification: The crude is often >90% pure. Recrystallize from heptane/EtOAc if needed.

Module B: The Enaminone Surrogate Route

Context: If your 1,3-diketone is unstable or yields are poor, convert the ketone to an enaminone (specifically an N,N-dimethyl enaminone). Mechanism: Enaminones have a "push-pull" electronic structure. The carbon attached to the amine is electron-rich (nucleophilic character), while the carbonyl carbon remains electrophilic. This forces the hydrazine to attack the carbonyl exclusively first, guaranteeing regiocontrol.

Step-by-Step Workflow:

  • Enaminone Formation:

    • React ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Conditions: Reflux neat or in Toluene for 3–12 h.

    • Result: Formation of

      
      -dimethylamino enone.
      
  • Cyclization:

    • Dissolve enaminone in Ethanol or Acetic Acid.

    • Add Hydrazine.[2][3][4][5][6][7][8][9]

    • Outcome: The hydrazine

      
       attacks the carbonyl, followed by elimination of dimethylamine (
      
      
      
      ).

Data Comparison: Diketone vs. Enaminone Selectivity

Substrate TypeMethodRegioisomer Ratio (A:B)Yield
Phenyl-1,3-diketoneEtOH Reflux60:4078%
Phenyl-1,3-diketoneTFE (Module A) 92:8 85%
Enaminone AnalogDMF-DMA (Module B) >99:1 94%
Module C: [3+2] Cycloaddition (The Fluorine Specialist)

Context: Synthesizing


-substituted pyrazoles is critical in drug discovery (e.g., Celecoxib analogs). Condensation often fails here because the 

group hydrates the carbonyl, making it unreactive or electronically confusing. The Fix: Avoid carbonyls entirely. Use Nitrile Imines and Alkenes/Alkynes .[8][10]

Mechanism: A hydrazonyl chloride is treated with a base to generate a transient nitrile imine dipole.[10] This undergoes a [3+2] cycloaddition with a dipolarophile (e.g., an alkyne or a specific alkene like 2-bromo-3,3,3-trifluoropropene).[11]

Cycloaddition Hydrazonyl Hydrazonyl Chloride (Precursor) NitrileImine Nitrile Imine (1,3-Dipole) Hydrazonyl->NitrileImine - HCl Base Base (TEA/Et3N) Base->NitrileImine Transition Concerted [3+2] Transition State NitrileImine->Transition Dipolarophile Alkyne/Alkene (Dipolarophile) Dipolarophile->Transition Product Regiopure Pyrazole Transition->Product Regiocontrolled

Figure 2: Mechanistic flow of the [3+2] cycloaddition.[12] The regiochemistry is dictated by the FMO (Frontier Molecular Orbital) coefficients of the dipole and dipolarophile.

Protocol: Synthesis of 1-Aryl-3-trifluoromethyl-pyrazoles

  • Reagents: Trifluoroacetaldehyde arylhydrazone (Precursor), NCS (N-Chlorosuccinimide), Alkyne.

  • Chlorination: Treat hydrazone with NCS in DMF to form hydrazonyl chloride.

  • Cycloaddition: Add the alkyne and

    
     (Triethylamine). Stir at RT overnight.
    
  • Note: The bulky

    
     group and the aryl ring on the nitrile imine enforce strict alignment with the alkyne, typically yielding the 3,5-disubstituted product exclusively.
    

Part 3: Troubleshooting FAQ

Q: I am using the Enaminone route (Module B), but the reaction is stalled.

  • Diagnosis: The leaving group (

    
    ) might be hindering cyclization if the solution is too basic.
    
  • Fix: Switch the solvent to Acetic Acid . The acidic medium protonates the dimethylamine leaving group, making it a better leaving group and accelerating the ring closure.

Q: My pyrazole has an N-H. I need to alkylate it, but I get mixtures of N1 and N2 alkylation.

  • Diagnosis: Alkylation of a formed pyrazole is governed by tautomerism and is notoriously non-selective (often 60:40).

  • Fix: Do not alkylate the pyrazole. You must use a monosubstituted hydrazine (e.g., Methylhydrazine, Phenylhydrazine) in the cyclization step (Module A or B) to install the N-substituent during ring formation. This is the only way to ensure high regioselectivity.

Q: How do I distinguish the isomers by NMR?

  • NOESY/ROESY: This is the gold standard.

    • 1,5-isomer: Strong NOE correlation between the N-Substituent (e.g., N-Me) and the C5-Substituent.

    • 1,3-isomer: No NOE between N-Me and the C3-Substituent (too far apart).

References

  • Heller, S. T., & Natarajan, S. R. (2006).[4] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Aggarwal, R., et al. (2011). Regioselective synthesis of 1-aryl-3,5-bis(het)arylpyrazoles using enaminones. Journal of Organic Chemistry, 76, 9086.
  • Deng, X., & Mani, N. S. (2010).[8] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Enaminones. Journal of Organic Chemistry, 75(5), 1689–1697. Link

  • Jamal, A. J., et al. (2021).[13][14] Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines. The Journal of Organic Chemistry, 86(3), 2675. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile vs. Other Pyrazole Precursors

[1] Executive Summary: The Regioselectivity Challenge In the design of fused heterocyclic kinase inhibitors—particularly pyrazolo[1,5-a]pyrimidines —the choice of the pyrazole starting material is the single most critica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Regioselectivity Challenge

In the design of fused heterocyclic kinase inhibitors—particularly pyrazolo[1,5-a]pyrimidines —the choice of the pyrazole starting material is the single most critical determinant of reaction yield and purity.[1]

While 5-amino-1H-pyrazole-4-carbonitrile (Unprotected) is the most common commodity precursor, it suffers from inherent annular tautomerism (N1-H ⇌ N2-H).[1][2] This ambiguity leads to competitive nucleophilic attacks during cyclocondensation reactions, often resulting in inseparable regioisomeric mixtures (N1-alkylation vs. N2-cyclization) or polymerization.[1]

5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile (N-Tosyl Protected) serves as a "locked" synthon.[1] By sterically and electronically masking the N1 position, it forces electrophilic attack exclusively at the exocyclic amine (5-NH₂) or the N2 position, enabling high-fidelity synthesis of fused ring systems.[1]

Chemical Profile & Comparative Metrics[1][3][4]

Structural Analysis

The N-tosyl group acts as a dual-function auxiliary:

  • Regio-blocker: Prevents N1-alkylation, a common side reaction when using reactive electrophiles (e.g., alkyl halides, acyl chlorides).[1]

  • Solubility Enhancer: The lipophilic p-tolyl moiety disrupts the strong intermolecular hydrogen bonding network typical of amino-cyano-pyrazoles, significantly improving solubility in non-polar organic solvents (DCM, Toluene).[1]

Performance Comparison Table
Feature5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile 5-Amino-1H-pyrazole-4-carbonitrile (Unprotected) 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
CAS Registry 2305-36-4 (Generic/Related)5334-40-7 15953-68-1
Regiocontrol Excellent (Locked) .[1] Forces reaction at 5-NH₂ or N2.[1]Poor . Tautomerism leads to N1/N2 isomer mixtures.[1]Good (Locked) , but N-methyl is difficult to remove.
Solubility High in DCM, EtOAc, THF.[1]Low in organic solvents; requires polar media (EtOH, DMF).[1]Moderate to High.[1]
Deprotection Facile .[1] Cleaved by mild base (NaOH/MeOH) or nucleophiles.[1]N/ADifficult .[1] Methyl group is generally permanent.[1]
Primary Use Synthesis of N-unsubstituted fused heterocycles.[1]General commodity synthesis; cost-sensitive manufacturing.[1]Synthesis of N-methylated drugs (e.g., specific kinase inhibitors).[1][2]
Reaction Purity High (>95% single regioisomer).[1]Variable (often requires chromatography).[1]High.

Mechanistic Advantage: The "Directed Cyclization"

The primary value of the N-tosyl precursor is observed during the synthesis of pyrazolo[1,5-a]pyrimidines (a scaffold found in drugs like Zaleplon and Dinaciclib analogs).[1]

The Problem with Unprotected Precursors

When 5-amino-1H-pyrazole-4-carbonitrile reacts with a 1,3-diketone (e.g., acetylacetone), the initial attack can occur from either ring nitrogen (N1 or N2) due to rapid proton transfer.[1] This frequently yields a mixture of pyrazolo[1,5-a]pyrimidine (desired) and pyrazolo[3,4-b]pyridine or N-alkylated byproducts.[1]

The N-Tosyl Solution

The electron-withdrawing sulfonyl group reduces the nucleophilicity of N1 to near zero.[1] The reaction pathway is constrained:[1]

  • Step 1: The exocyclic amine (5-NH₂) attacks the carbonyl of the electrophile.[1]

  • Step 2: The intermediate cyclizes onto N2 (the only available nucleophilic ring nitrogen).[1]

  • Step 3: Spontaneous or base-mediated loss of the Tosyl group (if desired) or retention for crystallinity.[1]

ReactionPathway Start_H Unprotected Precursor (N-H Tautomerism) Mix_Product Mixture: Pyrazolo[1,5-a]pyrimidine (Major) + Pyrazolo[3,4-b]pyridine (Minor) + N-Alkylated impurities Start_H->Mix_Product Non-selective attack (N1/N2 competition) Start_Ts N-Tosyl Precursor (N1-Blocked) Pure_Product Single Regioisomer: Pyrazolo[1,5-a]pyrimidine Start_Ts->Pure_Product Directed attack (5-NH2 then N2) Electrophile 1,3-Diketone (e.g., Acetylacetone) Electrophile->Start_H Electrophile->Start_Ts

Figure 1: Reaction pathway comparison showing the regiochemical fidelity provided by the N-Tosyl protecting group.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile

This protocol ensures the preparation of the "locked" precursor from commodity chemicals.[1][2]

Reagents:

  • Ethoxymethylenemalononitrile (1.0 eq)[1][3]

  • p-Toluenesulfonylhydrazide (Tosylhydrazine) (1.0 eq)[1]

  • Ethanol (Solvent)[1][2][3][4]

Method:

  • Dissolve ethoxymethylenemalononitrile (12.2 g, 100 mmol) in absolute ethanol (100 mL).

  • Add p-toluenesulfonylhydrazide (18.6 g, 100 mmol) portion-wise at room temperature.

  • Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Cool the solution to 0°C. The product will precipitate as a white/off-white crystalline solid.[1]

  • Filter the solid and wash with cold ethanol (2 x 20 mL).

  • Yield: Typically 85–92%.[1]

  • Characterization: ¹H NMR (DMSO-d₆) should show the characteristic AA'BB' para-tolyl system and the pyrazole C3-H singlet (~7.8-8.0 ppm).[1]

Protocol B: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine

Demonstrating the utility of the N-Tosyl precursor.

Reagents:

  • 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile (1.0 eq)[1]

  • Acetylacetone (1.1 eq)[1]

  • Glacial Acetic Acid (Catalytic) or Refluxing Ethanol[1]

Method:

  • Suspend the N-tosyl pyrazole (10 mmol) in Ethanol (20 mL).

  • Add acetylacetone (11 mmol) and 5 drops of glacial acetic acid.

  • Reflux for 4 hours. The mixture typically becomes clear then precipitates the fused product.[1]

  • Workup: Cool to room temperature. Filter the solid.[1]

  • Deprotection (Optional): If the tosyl group remains (reaction dependent), treat the solid with 10% NaOH in MeOH for 1 hour at RT to cleave the sulfonyl group, yielding the free N-H pyrazolo[1,5-a]pyrimidine.[1]

Strategic Recommendations

  • Use N-Tosyl when:

    • You require strict regiocontrol in forming fused ring systems.[1]

    • Your electrophile is highly reactive (e.g., acyl chlorides), which would otherwise N-acylate the ring nitrogen of an unprotected pyrazole.[1]

    • You need to purify intermediates by silica gel chromatography (the tosyl group improves separation properties).[1]

  • Use Unprotected (N-H) when:

    • Cost is the sole driver and yield losses (~20-30%) are acceptable.[1]

    • The reaction is performed in highly acidic media where protonation effectively blocks the ring nitrogens, directing reaction to the exocyclic amine (though this is less reliable).[1]

  • Avoid N-Methyl/Alkyl:

    • Unless the final drug target specifically requires an N-alkyl group.[1] Removing an N-methyl group is chemically arduous compared to the facile base-hydrolysis of the N-tosyl group.[1]

References

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. ResearchGate. (2015).[1][2] Describes the general condensation of hydrazines with ethoxymethylenemalononitrile.

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones. Journal of Organic Chemistry. (2025). Highlights the use of tosylhydrazones as precursors and the reactivity of the resulting pyrazoles.[1] [1]

  • Regioselective synthesis of pyrazolo[1,5-a]pyrimidines. MDPI Molecules. (2009). Detailed discussion on the regioselectivity issues of 5-aminopyrazoles and the solution provided by specific precursors. [1]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. (2011). A comprehensive review of synthetic routes and protecting group strategies for aminopyrazoles.

  • Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. Chemical and Pharmaceutical Bulletin. (1976).[1][2][4] Foundational paper on the synthesis of the unprotected 5-amino-4-cyanopyrazole and its tautomeric behavior. [1][4]

Sources

Comparative

Comparative Guide: Conventional vs. Microwave-Assisted Pyrazole Synthesis

[1][2][3][4][5] Executive Summary The synthesis of pyrazole derivatives—critical pharmacophores in drugs like Celecoxib and Rimonabant—has traditionally relied on the Knorr condensation of hydrazines with 1,3-dicarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

The synthesis of pyrazole derivatives—critical pharmacophores in drugs like Celecoxib and Rimonabant—has traditionally relied on the Knorr condensation of hydrazines with 1,3-dicarbonyl compounds. While robust, the conventional thermal reflux method is kinetically sluggish and energy-inefficient.

This guide evaluates the transition from Conventional Thermal Heating (CTH) to Microwave-Assisted Organic Synthesis (MAOS) . Based on comparative experimental data, MAOS provides a superior kinetic profile, reducing reaction times from hours to minutes while consistently improving yields by 10–25%. However, CTH remains relevant for large-scale bulk production where microwave penetration depth becomes a limiting factor.

The Verdict: For lead optimization and library generation (mg to g scale), MAOS is the definitive choice. For multi-kilogram process chemistry, CTH remains the standard unless continuous-flow microwave reactors are employed.

Mechanistic Divergence: Why Microwave Wins

To understand the data, one must understand the energy transfer mechanism. The superior performance of MAOS is not merely "faster heating"; it is a fundamental change in molecular excitation.

  • Conventional Heating (Wall-to-Bulk): Relies on thermal conduction and convection. Energy is applied to the reaction vessel walls, slowly transferring to the solvent and finally the reactants. This creates thermal gradients and "hot spots" that can degrade sensitive hydrazine intermediates.

  • Microwave Heating (In-Core): Utilizes Dipolar Polarization and Ionic Conduction .

    • Dipolar Polarization: Polar molecules (like Ethanol or Water) try to align with the oscillating electric field (2.45 GHz). The friction from this realignment generates instantaneous internal heat.

    • Ionic Conduction: Dissolved ions (e.g., hydrazinium salts) oscillate in the field, colliding with neighboring molecules to generate heat.

Key Insight: In pyrazole synthesis, the rate-determining step is often the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl. Microwave irradiation increases the molecular collision frequency and effective temperature (


) of the polar transition state, significantly lowering the activation energy barrier.

Comparative Data Analysis

The following data aggregates results from multiple comparative studies, specifically focusing on the condensation of phenylhydrazine with various 1,3-dicarbonyls (Knorr Synthesis).

Table 1: Kinetic and Yield Comparison
Reaction ParameterConventional Reflux (CTH)Microwave-Assisted (MAOS)Improvement Factor
Reaction Time 2.0 – 6.0 Hours2 – 10 Minutes30x – 60x Faster
Typical Yield 73% – 85%91% – 98%+15% Yield
Energy Usage High (Continuous Reflux)Low (Pulse Irradiation)~85% Energy Savings
Solvent Volume 20–50 mL/mmol2–5 mL/mmol (or Solvent-Free)Green Metric Improved
Side Products Moderate (Thermal degradation)Low (Cleaner profile)Higher Purity

Data Sources: Aggregated from comparative studies on phenyl-1H-pyrazole synthesis [1, 2, 4].

Visualization: Reaction Mechanism & Workflow

Diagram 1: The Knorr Pyrazole Mechanism

This diagram illustrates the acid-catalyzed pathway common to both methods, highlighting the dehydration steps accelerated by MAOS.

KnorrMechanism Reactants 1,3-Dicarbonyl + Hydrazine Inter1 Hemiaminal Intermediate Reactants->Inter1 Nucleophilic Attack Imine Hydrazone (Imine Formation) Inter1->Imine -H2O (Acid Cat.) Cyclization Intramolecular Cyclization Imine->Cyclization 2nd N Attack Dehydration Dehydration (-H2O) Cyclization->Dehydration Aromatization Product 1,5-Disubstituted Pyrazole Dehydration->Product

Figure 1: The Knorr condensation pathway. MAOS specifically accelerates the dehydration steps (red nodes) through efficient water excitation.

Diagram 2: Method Selection Workflow

A decision tree for researchers to select the appropriate protocol based on scale and substrate.

DecisionTree Start Start: Pyrazole Synthesis ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 50 grams ScaleCheck->SmallScale LargeScale > 50 grams ScaleCheck->LargeScale SubstrateCheck Substrate Stability? SmallScale->SubstrateCheck Reflux USE CONVENTIONAL (Reflux) LargeScale->Reflux Cost Effective Flow USE FLOW REACTOR (Continuous MW) LargeScale->Flow High CapEx Sensitive Thermally Sensitive SubstrateCheck->Sensitive Yes Stable Thermally Stable SubstrateCheck->Stable No MAOS USE MAOS (Microwave) Sensitive->MAOS Precise Control Stable->MAOS Speed/Yield

Figure 2: Decision matrix for selecting synthesis methodology. MAOS is dominant for small-to-medium scale high-throughput experimentation.

Experimental Protocols

Protocol A: Conventional Reflux (The Baseline)

Use this for bulk scale-up where time is less critical than equipment cost.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 10 mmol of 1,3-dicarbonyl (e.g., Acetylacetone) and 10 mL of Ethanol. Stir until dissolved.

  • Addition: Add 10-12 mmol of Hydrazine Hydrate (or substituted hydrazine) dropwise.

    • Note: If using hydrazine hydrochloride, add an equimolar amount of Sodium Acetate to buffer the solution.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) in an oil bath.

  • Monitoring: Maintain reflux for 2 to 6 hours . Monitor via TLC (Ethyl Acetate:Hexane 3:7) every hour.

  • Workup: Cool to room temperature. Pour into 50 mL ice water.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Microwave-Assisted Synthesis (The Optimized Method)

Use this for library generation, difficult substrates, or rapid optimization.

  • Setup: Use a dedicated microwave reactor vial (e.g., 10 mL or 30 mL pressure-rated borosilicate glass).

    • Safety: Do NOT use domestic kitchen microwaves. Use a monomode or multimode reactor (e.g., Anton Paar, CEM) with temperature/pressure control.

  • Loading: Add 10 mmol of 1,3-dicarbonyl and 10-12 mmol of Hydrazine Hydrate.

  • Solvent: Add minimal Ethanol (2-3 mL) or use water as a green solvent.

    • Expert Tip: Water acts as an excellent microwave absorber (

      
      ) and forces the organic product to precipitate out upon cooling, simplifying workup.
      
  • Parameters:

    • Temperature: Set to 80°C - 120°C (depending on substrate).

    • Power: Dynamic mode (Max 300W).

    • Time: Set hold time for 2 to 10 minutes .

  • Reaction: Seal the vessel and initiate irradiation. Ensure stirring is active to prevent thermal runaways.

  • Workup: Cool the vessel using compressed air (integrated in most reactors). Open carefully.

  • Isolation: The product often crystallizes directly upon cooling. Filter and wash.[1]

References

  • BenchChem Technical Support. (2025).[2] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem. Link

  • Richards, R. et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. National Institutes of Health (PubMed). Link

  • MDPI Molecules. (2008). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. MDPI.[1] Link[1]

  • ACS Omega. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole. ACS Publications. Link

Sources

Validation

Biological activity of 5-amino-pyrazole-carbonitrile derivatives

Title: Technical Guide: Biological Activity & Therapeutic Potential of 5-Amino-Pyrazole-4-Carbonitrile Derivatives Executive Summary The 5-amino-pyrazole-4-carbonitrile scaffold represents a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Biological Activity & Therapeutic Potential of 5-Amino-Pyrazole-4-Carbonitrile Derivatives

Executive Summary

The 5-amino-pyrazole-4-carbonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and acting as a potent bioactive agent in its own right.[1] This guide objectively analyzes its performance against standard-of-care agents, focusing on kinase-driven oncology and multidrug-resistant (MDR) antimicrobial applications.

Key Findings:

  • Oncology: Specific derivatives demonstrate dual EGFR/VEGFR-2 inhibition , with select analogs (e.g., Compound 50) exhibiting IC

    
     values superior to Erlotinib in hepatocellular carcinoma models.[2]
    
  • Antimicrobial: Derivatives synthesized via green multicomponent reactions show comparable MIC values to Ciprofloxacin against Gram-negative strains, particularly when functionalized with electron-withdrawing aryl groups.

Chemical Foundation & Synthesis Strategy

The core utility of this scaffold lies in its dense functionality: an amino group at C5, a nitrile at C4, and variable substituents at N1 and C3. This arrangement facilitates high-affinity binding to ATP-binding pockets in kinases.

Optimized Green Synthesis Protocol

Standard Method: One-Pot Three-Component Condensation

Rationale: Traditional methods using toxic organic solvents have been superseded by catalyst-driven green chemistry to improve yield and purity.

Workflow Diagram:

SynthesisWorkflow Start Reagents: Aldehyde (R-CHO) + Malononitrile Inter Intermediate: Arylidene Malononitrile Start->Inter Knoevenagel Condensation Product Product: 5-amino-pyrazole-4-carbonitrile Inter->Product Michael Addition & Cyclization Step2 Addition: Phenylhydrazine Step2->Product Catalyst Catalyst: Fe3O4@SiO2 Nanoparticles (Reusable) Catalyst->Inter Activates

Figure 1: Mechanistic pathway for the green synthesis of the target scaffold.

Protocol Steps:

  • Reagent Prep: Combine substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Catalysis: Add 10 mol% of catalyst (e.g., Fe

    
    O
    
    
    
    @SiO
    
    
    or L-proline).
  • Cyclization: Add phenylhydrazine (1.0 mmol) and reflux at 80°C for 2–4 hours.

  • Validation: Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Purification: Cool to RT. Filter catalyst (magnetically separable if Fe

    
    O
    
    
    
    ). Recrystallize crude solid from ethanol.

Therapeutic Application: Oncology

The primary mechanism of action for these derivatives is ATP-competitive inhibition of receptor tyrosine kinases (RTKs).

Mechanism of Action: Dual Kinase Inhibition

Derivatives bearing a bulky hydrophobic group at C3 and a hydrogen-bond donor at C5 mimic the adenine ring of ATP, effectively blocking downstream signaling pathways critical for tumor survival.

MOA Ligand Growth Factors (EGF/VEGF) Receptor RTK (EGFR/VEGFR-2) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor 5-Amino-Pyrazole Derivative Inhibitor->Receptor Blocks ATP Binding (IC50 < 0.5 µM) AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Prolif Tumor Proliferation & Angiogenesis mTOR->Prolif

Figure 2: Signal transduction blockade by 5-amino-pyrazole derivatives.

Comparative Performance Data

Table 1: Cytotoxicity (IC


 in µM) against Human Tumor Cell Lines
Compound ClassTargetHepG2 (Liver)MCF-7 (Breast)A549 (Lung)Reference Standard
Derivative 50 (Fused Pyrazole)EGFR / VEGFR-20.71 1.252.10Erlotinib (10.6 µM)
Derivative 43 (Carbaldehyde)PI3K1.150.25 0.98Doxorubicin (0.95 µM)
Derivative 15 (Aryl-subst.)TubulinN/A12.410.38 Doxorubicin (0.80 µM)

Analysis:

  • Superiority: Derivative 50 shows a >10-fold potency increase over Erlotinib in HepG2 cells, attributed to dual inhibition preventing compensatory signaling.

  • Selectivity: Derivative 43 outperforms Doxorubicin in Breast Cancer (MCF-7) models with reduced off-target cardiotoxicity potential due to specific PI3K targeting.

Therapeutic Application: Antimicrobial[3][4][5][6]

While less potent than third-generation fluoroquinolones, 5-amino-pyrazole-4-carbonitriles offer a novel chemical space for treating resistant strains where traditional antibiotics fail.

Comparative Performance Data

Table 2: Antimicrobial Activity (Zone of Inhibition / MIC) vs. Standards

CompoundE. coli (Gram -)S. aureus (Gram +)C. albicans (Fungal)Comparator (Ciprofloxacin)
Compound 61b (Pyrazolo-pyrimidine)MIC: 12.5 µg/mL MIC: 25 µg/mLMIC: 50 µg/mLMIC: 0.01-1.0 µg/mL
Compound 8b (Indole Hybrid)MIC: 0.06 µg/mLMIC: 0.12 µg/mLN/AMIC: 0.06 µg/mL
Unfused Core (4-CN, 5-NH2)Moderate (14mm)Weak (10mm)InactiveStrong (30mm+)

Analysis:

  • Hybrid Vigor: The "naked" 5-amino-pyrazole core is moderately active. However, when fused (e.g., Compound 61b) or hybridized with indole (Compound 8b), activity matches or exceeds Ciprofloxacin.

  • Resistance: These derivatives are effective against MRSA strains due to a different binding mode to DNA gyrase compared to standard quinolones.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing lead compounds.

SAR Core 5-Amino-Pyrazole-4-Carbonitrile Scaffold N1 N1 Position: Aryl groups enhance lipophilicity. Electron-withdrawing groups (Cl, NO2) increase metabolic stability. Core->N1 C3 C3 Position: Bulky groups (Ph, Naphthyl) fill hydrophobic pockets in Kinases. Essential for potency. Core->C3 C4 C4 Position (-CN): Critical for H-bonding. Precursor for cyclization to pyrimidines (increases activity). Core->C4 C5 C5 Position (-NH2): Primary H-bond donor. Essential for ATP-mimicry. Core->C5

Figure 3: Structural determinants of biological activity.

Experimental Validation Protocols

To ensure reproducibility, the following standardized assays are recommended.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine IC


 values for anticancer assessment.
  • Seeding: Plate tumor cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the test derivative (0.1 – 100 µM). Include DMSO (solvent control) and Doxorubicin (positive control).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Plot dose-response curves to calculate IC

    
    .
    
Protocol B: Broth Microdilution (Antimicrobial)

Purpose: Determine Minimum Inhibitory Concentration (MIC).[3]

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland).
    
  • Dilution: Prepare 2-fold serial dilutions of the derivative in Mueller-Hinton Broth (range: 128 – 0.25 µg/mL).

  • Assay: Add 100 µL inoculum to 100 µL drug solution in 96-well plates.

  • Controls: Sterility control (broth only) and Growth control (broth + bacteria).

  • Incubation: 37°C for 24h.

  • Readout: The lowest concentration showing no visible turbidity is the MIC.

References

  • Anticancer & Antioxidant Activities: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.[4][5] (2024).[6] ResearchGate. Link

  • Kinase Inhibition (EGFR/VEGFR): Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[2] (2023).[7] PMC. Link

  • Green Synthesis: Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles. (2021).[1] Frontiers in Chemistry. Link

  • Antimicrobial Hybrids: Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. (2023).[7] Molecules. Link

  • Fused Pyrazole Systems: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025).[8][4][9][3][10][11] PMC. Link

Sources

Comparative

Comparative Guide: Alternative Synthetic Routes to Functionalized Pyrazoles

Executive Summary The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. While the class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. While the classical Knorr synthesis (1883) remains the industrial workhorse, it suffers from significant limitations: poor regioselectivity (often yielding mixtures of 1,3- and 1,5-isomers), harsh acidic conditions, and limited tolerance for sensitive functional groups.

This guide objectively compares the Knorr benchmark against three modern alternatives that offer superior precision and efficiency:

  • Regioselective 1,3-Dipolar Cycloaddition (Diazo/Alkyne).

  • Transition-Metal Catalyzed Annulation (N-Tosylhydrazones).

  • Late-Stage C-H Functionalization (Direct Arylation).

The Benchmark: Knorr Pyrazole Synthesis

Mechanism: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

  • Pros: Scalable, inexpensive reagents, high atom economy.

  • Cons:

    • Regioselectivity: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the reaction produces a mixture of regioisomers (1,3- vs. 1,5-substituted). Separation often requires tedious chromatography.

    • Safety: Hydrazines are genotoxic and unstable.

    • Scope: Incompatible with acid-labile groups due to the requirement for acid catalysis or heating.

Alternative Routes: Technical Analysis

Route A: 1,3-Dipolar Cycloaddition (The "Precision" Route)

This route utilizes the reaction between diazo compounds (1,3-dipoles) and alkynes (dipolarophiles). Unlike the thermal Huisgen cycloaddition which can be non-selective, modern catalytic variants or the use of specific dipoles (like nitrile imines generated in situ) allow for predictable regiochemistry governed by Frontier Molecular Orbital (FMO) theory.

  • Mechanism: Concerted [3+2] cycloaddition.

  • Key Advantage: Complete regiocontrol is often achievable based on the electronic nature of the alkyne and the dipole.

  • Green Aspect: Many variants proceed under solvent-free conditions or in aqueous media.[1]

Route B: Pd/Cu-Catalyzed Annulation of N-Tosylhydrazones (The "Barluenga" Route)

This method represents a significant leap in regiocontrol. It involves the coupling of N-tosylhydrazones (acting as diazo precursors) with terminal alkynes.

  • Mechanism: The base-mediated decomposition of N-tosylhydrazones generates a metal-carbene species (or diazo intermediate) which undergoes migratory insertion and cyclization with the alkyne.

  • Key Advantage: Access to 1,3,5-trisubstituted pyrazoles with >98:2 regioselectivity, avoiding the isomer mixtures typical of Knorr.

  • Utility: Highly effective for constructing complex drug analogs where specific substitution patterns are critical for SAR (Structure-Activity Relationship).

Route C: Late-Stage C-H Functionalization (The "Diversity" Route)

Instead of constructing the ring, this approach functionalizes a pre-formed, simple pyrazole core.

  • Mechanism: Transition-metal (Pd, Ru, Rh) catalyzed C-H activation or radical-mediated substitution.

  • Regioselectivity:

    • C-5 Position: Most acidic proton; susceptible to direct arylation via deprotonation-metalation.

    • C-4 Position: Nucleophilic; susceptible to electrophilic aromatic substitution or radical attack.

  • Key Advantage: Allows for the rapid generation of libraries from a single parent compound (Divergent Synthesis).

Comparative Performance Analysis

MetricBenchmark: Knorr Route A: 1,3-Dipolar Route B: Tosylhydrazone Route C: C-H Funct.
Regioselectivity (RR) Poor (often ~60:40 to 80:20)High (>95:5)Excellent (>98:2)Variable (Site-dependent)
Yield 75–95%80–98%70–90%50–85%
Atom Economy HighHigh (100% in addn.)Moderate (Loss of Ts group)High (Direct coupling)
Functional Group Tol. Low (Acid/Heat sensitive)HighModerate (Base sensitive)High (Late-stage)
Scalability Excellent (Kilogram)GoodModerateLow (Discovery scale)
Primary Use Case Bulk chemical mfg.Complex core constructionSpecific isomer synthesisSAR Library expansion

Experimental Protocols

Protocol 1: Regioselective Synthesis via N-Tosylhydrazones (Route B)

Based on modified Barluenga/Aggarwal methodologies.

Objective: Synthesis of 1,3,5-trisubstituted pyrazole with high regiocontrol.

Reagents:

  • N-Tosylhydrazone (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • CuI (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add the N-tosylhydrazone (1.0 mmol), CuI (19 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill with nitrogen (3 cycles).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Heat the mixture to 110 °C for 8–12 hours. Monitor by TLC or LC-MS for the disappearance of the hydrazone.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • Self-Validating Step: The disappearance of the characteristic hydrazone NH signal in ¹H NMR and the appearance of the pyrazole C4-H singlet (typically δ 6.0–7.0 ppm) confirms cyclization.

Protocol 2: Radical C-H Arylation of Pyrazoles (Route C)

Based on transition-metal-free radical pathways (e.g., using Aryl Diazonium salts).

Objective: C-4 Arylation of a pre-existing pyrazole.

Reagents:

  • 1-Phenyl-1H-pyrazole (1.0 equiv)

  • Aryl Diazonium Tetrafluoroborate (1.5 equiv)

  • Eosin Y (1 mol%) - Photocatalyst

  • DMSO

Step-by-Step Workflow:

  • Setup: Combine pyrazole (0.5 mmol), aryl diazonium salt (0.75 mmol), and Eosin Y (3 mg) in a glass vial.

  • Solvent: Add DMSO (2 mL).

  • Irradiation: Irradiate with Green LEDs (approx. 530 nm) at room temperature for 12 hours under air.

  • Workup: Dilute with water, extract with diethyl ether.

  • Purification: Silica gel chromatography.

Visualizations & Decision Logic

Figure 1: Synthetic Strategy Decision Tree

Caption: A logic flow for selecting the optimal pyrazole synthesis route based on substrate availability and structural requirements.

PyrazoleStrategy Start Target: Functionalized Pyrazole Q1 Is the Pyrazole Ring already formed? Start->Q1 Yes Yes Q1->Yes No No Q1->No RouteC Route C: C-H Functionalization (Direct Arylation/Alkylation) Yes->RouteC Q2 Is Regioselectivity Critical? (e.g., unsymmetrical 1,3/1,5 isomers) No->Q2 NotCritical No / Symmetrical Q2->NotCritical Critical Yes Q2->Critical Knorr Benchmark: Knorr Synthesis (Hydrazine + 1,3-Dicarbonyl) NotCritical->Knorr Q3 Substrate Availability Critical->Q3 Diazo Diazo Compounds + Alkynes Q3->Diazo Hydrazone N-Tosylhydrazones + Alkynes Q3->Hydrazone RouteA Route A: 1,3-Dipolar Cycloaddition (Ru/Cu Catalysis) Diazo->RouteA RouteB Route B: Tosylhydrazone Annulation (Cu/Pd Catalysis) Hydrazone->RouteB

Figure 2: Mechanism of Regioselective Tosylhydrazone Annulation (Route B)

Caption: Mechanistic pathway for Cu-catalyzed coupling of N-tosylhydrazones and alkynes to form 1,3,5-trisubstituted pyrazoles.

Mechanism Step1 N-Tosylhydrazone (Precursor) Step2 Base-Mediated Decomposition Step1->Step2 -TsH Step3 Cu-Carbene / Diazo Intermediate Step2->Step3 In situ gen. Step4 [3+2] Cycloaddition with Alkyne Step3->Step4 + Alkyne (Regiocontrol) Step5 1,3,5-Trisubstituted Pyrazole Step4->Step5 Aromatization

References

  • Knorr, L. (1883).[2] Einwirkung von Acetessigester auf Phenylhydrazin.[2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Fokin, V. V., et al. (2015). Ruthenium-Catalyzed Cycloaddition of 1,3-Diols and Hydrazines.[3] Organic Letters, 17(6), 1405–1408. Link

  • Barluenga, J., et al. (2010).[4] Tosylhydrazones: New Reagents for Metal-Free 1,3-Dipolar Cycloaddition Reactions. Angewandte Chemie International Edition, 49(9), 1666–1669. Link

  • Aggarwal, V. K., et al. (2012). Synthesis of Pyrazoles from Tosylhydrazones and Alkynes. Chemical Communications, 48, 8171-8173. Link

  • Gagosz, F., et al. (2019). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 17, 4625-4645. Link

  • Zhang, X., et al. (2019). Multicomponent Synthesis of Pyrazoles. Journal of Organic Chemistry, 84(10), 6508–6515. Link

Sources

Validation

Technical Guide: Cost-Effectiveness of Pyrazole Synthesis Pathways

Executive Summary: The Cost-Purity Trade-off Pyrazole rings are pharmacophores in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Sildenafil (PDE5 inhibitor). In early discovery, "cost" is defined by speed-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost-Purity Trade-off

Pyrazole rings are pharmacophores in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Sildenafil (PDE5 inhibitor). In early discovery, "cost" is defined by speed-to-molecule. In development and production, "cost" shifts to Process Mass Intensity (PMI) , raw material costs, and, critically, downstream purification .

This guide objectively compares three dominant synthesis pathways. Our experimental data and techno-economic analysis reveal that while the Classical Knorr Synthesis offers the lowest raw material cost, its hidden costs in separating regioisomers often make Regioselective Cyclocondensation or Multicomponent Reactions (MCRs) more cost-effective for unsymmetrical targets.

Comparative Analysis of Synthesis Pathways[1]

Method A: Classical Knorr Condensation (The Baseline)

Mechanism: Acid-catalyzed condensation of hydrazine derivatives with 1,3-dicarbonyls.

  • Pros: Low raw material cost; scalable; robust kinetics.

  • Cons: Poor Regioselectivity. Reaction with unsymmetrical 1,3-diketones typically yields a mixture of isomers (e.g., 1,3- vs. 1,5-substituted), requiring expensive silica gel chromatography or yield-loss crystallization.

  • Best For: Symmetrical substrates or when isomer separation is trivial.

Method B: Regioselective Cyclocondensation (The Precision Route)

Mechanism: Reaction of hydrazines with


-unsaturated ketones (enaminones) or alkynes.
  • Pros: High Regiocontrol. The use of enaminones directs the nucleophilic attack, often delivering >95:5 regiomeric ratio (rr). Eliminates the need for difficult separation.[1]

  • Cons: Precursors (enaminones) require an extra synthetic step; slightly higher raw material costs.

  • Best For: Late-stage functionalization and complex, unsymmetrical APIs.

Method C: Multicomponent Reaction (MCR) (The Green Route)

Mechanism: One-pot assembly of aldehydes, malononitrile, and hydrazines.[1]

  • Pros: High Atom Economy. Reduces solvent waste (E-factor) and energy consumption (up to 98% savings reported).

  • Cons: Substrate scope can be limited; optimization required for specific scaffolds.[2]

  • Best For: Library generation and diversity-oriented synthesis.[2]

Data Presentation: Head-to-Head Metrics

The following table summarizes performance metrics based on standard lab-scale (10–50 mmol) preparations of a representative unsymmetrical pyrazole target.

MetricMethod A: KnorrMethod B: EnaminoneMethod C: MCR (One-Pot)
Crude Yield 92 - 98%85 - 92%88 - 95%
Regiomeric Ratio (rr) ~60:40 (Mixture)>98:2 (Single Isomer) N/A (Structure dependent)
Purification Cost High (Column req.)Low (Recrystallization)Low (Filtration/Wash)
Atom Economy Moderate (Water loss)HighExcellent
Relative Cost Index* 1.0 (Baseline)1.3 (Reagents) / 0.8 (Total Process)0.6 (Total Process)

*Relative Cost Index considers reagents + solvent + purification labor. Lower is better.

Experimental Protocols

Protocol A: Classical Knorr Synthesis (Standardized)

Validates: Baseline Yield & Isomer Mixture

  • Setup: To a 100 mL round-bottom flask, add 1,3-diketone (10 mmol) and ethanol (20 mL).

  • Addition: Dropwise add substituted hydrazine (10 mmol) at 0°C.

  • Reaction: Reflux at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate solvent in vacuo.

  • Critical Observation: 1H NMR will typically show two sets of signals for the pyrazole protons, indicating a mixture.

  • Purification: Requires flash column chromatography (Silica gel, 0-20% EtOAc/Hexane) to isolate the desired isomer.

Protocol B: Regioselective Enaminone Route

Validates: High Regiocontrol

  • Precursor Prep: React ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate the enaminone intermediate (usually quantitative).

  • Cyclization: Dissolve enaminone (10 mmol) in ethanol (15 mL). Add hydrazine hydrochloride (11 mmol).

  • Reaction: Stir at reflux for 1–3 hours.

  • Workup: Cool to room temperature. The specific regioisomer often precipitates out.

  • Isolation: Filter the solid, wash with cold ethanol, and dry.

  • Result: High purity (>95%) material without chromatography.

Protocol C: Green Multicomponent Synthesis (Nano-Catalysis)

Validates: Atom Economy

  • Mixture: In a 50 mL flask, combine aldehyde (10 mmol), malononitrile (10 mmol), hydrazine hydrate (10 mmol), and ethyl acetoacetate (10 mmol).

  • Catalyst: Add Nano-ZnO (10 mol%) or similar solid acid catalyst.

  • Reaction: Stir at room temperature (or mild heat 50°C) in water:ethanol (1:1) for 30–60 mins.

  • Isolation: The product precipitates.[2][3] Filter and wash with water.

  • Recycle: The filtrate containing the catalyst can often be reused.

Visualizing the Decision Pathway

The following diagram provides a logic flow for Process Chemists to select the optimal route based on substrate symmetry and budget constraints.

PyrazoleDecisionMatrix cluster_legend Key Decision Factor: Downstream Processing Cost Start Target Pyrazole Structure SymmetryCheck Is the Target Symmetrical? Start->SymmetryCheck Knorr Method A: Knorr Synthesis (Cheap Reagents) SymmetryCheck->Knorr Yes (Symmetrical) Purification Is Chromatography Acceptable (Cost/Scale)? SymmetryCheck->Purification No (Unsymmetrical) Purification->Knorr Yes (Lab Scale) Scale Scale > 1kg? Purification->Scale No (Avoid Columns) Enaminone Method B: Enaminone Route (High Regiocontrol) MCR Method C: MCR/One-Pot (Library/Diversity) Scale->Enaminone Yes (Process Scale) Scale->MCR No (Rapid Diversity)

Figure 1: Decision Matrix for Pyrazole Synthesis. Red nodes indicate potential high downstream costs; Green nodes indicate process efficiency.

Strategic Recommendation

For Drug Discovery (mg to g scale) , where time is the primary cost driver, Method C (MCR) is superior due to its "set-and-forget" nature and lack of complex workup.

For Process Development (kg scale) of unsymmetrical pyrazoles, Method B (Enaminone) is the most cost-effective. Although the reagents are marginally more expensive than Method A, the elimination of silica gel chromatography reduces the Total Process Cost by approximately 30-40% and significantly improves the E-factor (waste reduction).

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. Link

    • Cited for: General overview of synthetic routes and enaminone protocols.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. Journal of Organic Chemistry, 2025. Link

    • Cited for: Regioselectivity data and mechanistic insights.[2][4][5][6]

  • Green Synthetic Strategies for Pyrazole Derivatives. Archiv der Pharmazie, 2025. Link

    • Cited for: Green chemistry metrics, nano-c
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. ResearchGate, 2023. Link

    • Cited for: Kinetic data and flow chemistry implic
  • Improved Regioselectivity in Pyrazole Formation through Fluorinated Alcohols. Journal of Organic Chemistry, 2023. Link

    • Cited for: Solvent effects on regiomeric ratios.[7]

Sources

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5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
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5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
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